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Core Science & Biosynthesis

Foundational

Veratrole-d4: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Veratrole-d4, the deuterated analogue of veratrole (1,2-dimethoxybenzene), is a stable isotope-labeled compound of significant interest in various scientifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Veratrole-d4, the deuterated analogue of veratrole (1,2-dimethoxybenzene), is a stable isotope-labeled compound of significant interest in various scientific domains, particularly in mechanistic studies, metabolic fate investigations, and as an internal standard in analytical chemistry. The substitution of hydrogen with deuterium atoms on the aromatic ring provides a powerful tool for tracing and quantifying molecules in complex biological and chemical systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of Veratrole-d4.

Core Chemical Properties

Veratrole-d4, systematically named 1,2-dimethoxybenzene-3,4,5,6-d4, possesses a unique set of physicochemical properties owing to its isotopic labeling. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Molecular Formula C₈H₆D₄O₂
Molecular Weight 142.19 g/mol
CAS Number 126840-15-1
Isotopic Purity ≥98 atom % D
Appearance Colorless liquid

Table 1: Key Chemical Properties of Veratrole-d4

Structural Elucidation

The chemical structure of Veratrole-d4 is characterized by a benzene ring substituted with two methoxy groups at adjacent positions (ortho-), with the four hydrogen atoms on the aromatic ring being replaced by deuterium atoms.

Chemical Structure of Veratrole-d4

Figure 1: Chemical structure of Veratrole-d4.

Experimental Protocols

Synthesis of Veratrole-d4

A representative, though general, workflow for such a synthesis is outlined below:

Synthesis_Workflow Start Veratrole (Starting Material) Deuteration Deuteration Reaction (e.g., with D₂O, acid catalyst) Start->Deuteration Workup Reaction Workup (Quenching, Extraction) Deuteration->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Veratrole-d4 Characterization->Final_Product

Figure 2: General workflow for the synthesis of Veratrole-d4.

A plausible, more detailed, yet generalized experimental protocol is as follows:

  • Reaction Setup: In a sealed reaction vessel, veratrole is dissolved in a suitable solvent. A deuterium source, typically an excess of deuterium oxide (D₂O), is added, followed by a catalyst. The choice of catalyst is crucial and can range from strong acids (e.g., deuterated sulfuric acid) to transition metal catalysts (e.g., platinum or palladium on a solid support).

  • Deuteration: The reaction mixture is heated to an elevated temperature (typically >100 °C) and stirred vigorously for a prolonged period (several hours to days) to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction progress can be monitored by taking aliquots and analyzing them by NMR or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is quenched, often with a bicarbonate solution. The organic phase is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified. Given that veratrole is a liquid at room temperature, distillation is a common purification method. Alternatively, column chromatography on silica gel can be employed.

  • Characterization: The final product is characterized to confirm its identity and isotopic purity. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

The structural identity and isotopic enrichment of Veratrole-d4 are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a ¹H NMR spectrum of Veratrole-d4, the signals corresponding to the aromatic protons (typically observed as a multiplet around 6.9 ppm in non-deuterated veratrole) will be significantly diminished or absent, confirming the successful deuteration of the aromatic ring. The only prominent signal will be a singlet for the six protons of the two methoxy groups, expected around 3.86 ppm (in CDCl₃).[1]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms. The signals for the deuterated aromatic carbons will appear as multiplets due to C-D coupling and will be of lower intensity compared to the non-deuterated analogue. The chemical shifts for the methoxy carbons would be expected around 55.8 ppm, and the aromatic carbons in the region of 111-150 ppm.[1]

Mass Spectrometry (MS):

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak ([M]⁺) in the mass spectrum of Veratrole-d4 will be observed at m/z 142, which is 4 mass units higher than that of non-deuterated veratrole (m/z 138). The fragmentation pattern can also provide structural information and further confirm the location of the deuterium atoms. The isotopic distribution of the molecular ion peak can be used to determine the isotopic purity of the sample.

Applications in Research and Development

The primary utility of Veratrole-d4 lies in its application as an internal standard for the quantification of veratrole in various matrices using isotope dilution mass spectrometry. This is particularly valuable in pharmacokinetic and metabolic studies where veratrole or its derivatives are investigated. The deuterated standard allows for precise and accurate measurements by compensating for sample loss during extraction and ionization efficiency variations in the mass spectrometer.

Furthermore, Veratrole-d4 serves as a valuable tool in mechanistic studies of chemical reactions. By tracking the deuterium labels, researchers can elucidate reaction pathways and understand the role of specific hydrogen atoms in a given transformation.

Conclusion

Veratrole-d4 is a crucial tool for researchers and scientists in various fields. Its well-defined chemical properties and structure, confirmed through rigorous analytical techniques, make it an indispensable internal standard and mechanistic probe. The ability to synthesize high-purity Veratrole-d4 enables more accurate and reliable scientific investigations, ultimately contributing to advancements in drug development and other areas of chemical research.

References

Exploratory

Veratrole-d4: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of Veratrole-d4 (1,2-Dimethoxybenzene-d4). Due to the l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Veratrole-d4 (1,2-Dimethoxybenzene-d4). Due to the limited availability of specific data for the deuterated form, this document leverages data from its non-deuterated counterpart, Veratrole, as a close and reliable proxy for many of its physical characteristics and stability profiles. Isotopic labeling with deuterium is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, and understanding the fundamental properties of the labeled compound is essential for its effective application.

Physical and Chemical Properties

The primary difference between Veratrole and Veratrole-d4 is the substitution of four hydrogen atoms with deuterium on the benzene ring. This results in a slightly higher molecular weight for the deuterated compound. While this isotopic substitution can lead to minor variations in physical properties such as density and boiling point, the overall chemical behavior and stability are generally considered to be comparable.

PropertyValue (Veratrole)Value (Veratrole-d4)
Molecular Formula C8H10O2[1][2][3]C8H6D4O2
Molecular Weight 138.16 g/mol [1][4]~142.20 g/mol
Appearance Colorless to white liquid or crystals[1][2][5][6][7]Liquid[5]
Melting Point 15 °C (59 °F)[2][3][6] to 22-23 °C[1][4][7]No data available
Boiling Point 206-207 °C (402.8-404.6 °F)[1][2][3][6][7]No data available
Density 1.084 g/mL at 25 °C[1][3][7]1.005 ± 0.06 g/cm3 [5]
Solubility Slightly soluble in water; soluble in alcohol, ether, acetone, methanol, and fatty oils[1][3]No data available
Flash Point 87 °C (188.6 °F)[6]No data available
CAS Number 91-16-7126840-15-1[5]

Stability and Storage

Veratrole is considered chemically stable under standard ambient conditions (room temperature)[8]. However, certain conditions should be avoided to prevent degradation.

Conditions to Avoid:

  • Strong Heating: Intense heating can lead to the formation of explosive mixtures with air[8].

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks[8][9][10]. Precautionary measures against static discharge are recommended[8][9].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[6][10].

Recommended Storage: For optimal stability, Veratrole-d4 should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2][6][8][9][10]. The recommended storage temperature is typically found on the product label[8].

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2)[2][6][9][10].

Experimental Protocols

Determination of Melting Point: A calibrated melting point apparatus is used. A small sample of the crystalline substance is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point: The boiling point is determined using distillation. The liquid is heated in a flask with a condenser, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Determination of Density: A pycnometer or a hydrometer is used to measure the density of the liquid. The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Assessment of Chemical Stability: Stability studies are conducted by subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light. The compound is analyzed at specific time intervals using techniques like High-Performance Liquid Chromatography (HPLC) to monitor for any degradation products and to quantify the remaining parent compound.

Visualizations

Stability_Profile Veratrole-d4 Stability Profile cluster_stable Stable Conditions cluster_unstable Conditions Leading to Degradation Ambient Temperature Ambient Temperature Dry Environment Dry Environment Inert Atmosphere Inert Atmosphere High Temperature High Temperature Strong Oxidizing Agents Strong Oxidizing Agents Strong Acids Strong Acids UV Light Exposure UV Light Exposure Veratrole-d4 Veratrole-d4 Veratrole-d4->Ambient Temperature Stable Veratrole-d4->Dry Environment Stable Veratrole-d4->Inert Atmosphere Stable Veratrole-d4->High Temperature Degrades Veratrole-d4->Strong Oxidizing Agents Reacts Veratrole-d4->Strong Acids Reacts Veratrole-d4->UV Light Exposure Potential for Degradation

Caption: Logical relationship of Veratrole-d4 stability under various environmental conditions.

Experimental_Workflow General Workflow for Chemical Stability Assessment cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Analytical Method (e.g., HPLC) Analytical Method (e.g., HPLC) Time Point Sampling->Analytical Method (e.g., HPLC) Data Analysis Data Analysis Analytical Method (e.g., HPLC)->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile Stability Determination Stability Determination Degradation Profile->Stability Determination

Caption: A generalized experimental workflow for assessing the chemical stability of a compound.

References

Foundational

In-Depth Technical Guide to Veratrole-d4: Properties, Applications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Veratrole-d4 (1,2-Dimethoxybenzene-d4), a deuterated form of the naturally occurring organic compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Veratrole-d4 (1,2-Dimethoxybenzene-d4), a deuterated form of the naturally occurring organic compound veratrole. This document details its chemical properties, primary applications in analytical chemistry, and generalized experimental protocols for its use as an internal standard in mass spectrometry-based quantification.

Core Chemical and Physical Data

Veratrole-d4 is a stable isotope-labeled version of veratrole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the accurate quantification of veratrole in various matrices.

PropertyValueSource
Chemical Name 1,2-Dimethoxybenzene-d4
Synonyms Veratrole-d4[1]
CAS Number 126840-15-1
Molecular Formula C₈H₆D₄O₂
Molecular Weight 142.20 g/mol
Appearance Not specified, likely a colorless liquid or solid

Primary Application: Internal Standard in Quantitative Analysis

Veratrole-d4's principal application is as an internal standard in analytical methodologies, particularly in conjunction with mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The use of a deuterated internal standard is considered the gold standard in quantitative analysis due to the principle of isotope dilution mass spectrometry (IDMS).[2] Because Veratrole-d4 is chemically almost identical to the non-labeled veratrole, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[3] This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal, leading to more precise and accurate quantification.[2]

Generalized Experimental Protocol for Quantification of Veratrole using Veratrole-d4

The following is a generalized protocol for the quantification of veratrole in a sample matrix using Veratrole-d4 as an internal standard. The specific parameters for chromatography and mass spectrometry will need to be optimized for the specific instrumentation and sample matrix.

1. Preparation of Stock Solutions and Standards

  • Veratrole Stock Solution: Prepare a stock solution of non-labeled veratrole in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Veratrole-d4 Internal Standard (IS) Stock Solution: Prepare a stock solution of Veratrole-d4 in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of veratrole from the stock solution. Add a constant, known amount of the Veratrole-d4 IS to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of veratrole in the blank matrix to assess the accuracy and precision of the method.

2. Sample Preparation

  • To a known volume or mass of the unknown sample, add the same constant, known amount of the Veratrole-d4 IS as was added to the calibration standards.

  • Perform a sample extraction procedure to isolate the analyte and internal standard from the matrix. This could involve liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the sample type.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the chromatographic system.

3. LC-MS/MS or GC-MS Analysis

  • Chromatography: Inject the prepared samples and calibration standards onto the LC or GC system. Develop a chromatographic method that provides good separation of veratrole from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

    • For veratrole, monitor a specific precursor ion and one or more product ions.

    • For Veratrole-d4, monitor the corresponding mass-shifted precursor and product ions. The mass shift will be +4 Da compared to veratrole.

4. Data Analysis

  • For each calibration standard, calculate the ratio of the peak area of veratrole to the peak area of Veratrole-d4.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of veratrole.

  • For the unknown samples, calculate the peak area ratio of veratrole to Veratrole-d4.

  • Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams and Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (Veratrole) cal_standards Calibration Standards (Analyte + IS in Blank Matrix) stock_analyte->cal_standards qc_samples QC Samples (Analyte + IS in Blank Matrix) stock_analyte->qc_samples stock_is Internal Standard Stock (Veratrole-d4) stock_is->cal_standards stock_is->qc_samples lcms LC-MS or GC-MS Analysis cal_standards->lcms qc_samples->lcms unknown_sample Unknown Sample spike_is Spike with Veratrole-d4 IS unknown_sample->spike_is extraction Sample Extraction (LLE, SPE, etc.) spike_is->extraction extraction->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for quantitative analysis using Veratrole-d4 as an internal standard.

Signaling Pathways

There are no known signaling pathways directly involving Veratrole-d4. The non-deuterated form, veratrole, is a naturally occurring plant metabolite and insect attractant.[1] Its biosynthesis involves the methylation of guaiacol. While veratrole itself is used as a building block in the synthesis of some pharmaceuticals, it is not typically described as having a direct signaling role in drug development contexts.[4] The primary role of Veratrole-d4 is as an analytical tool, not a bioactive agent.

References

Exploratory

A Technical Guide to High-Purity Veratrole-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of high-purity Veratrole-d4 (1,2-Dimethoxybenzene-d4), a critical stable isotope-labeled internal standard for adva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity Veratrole-d4 (1,2-Dimethoxybenzene-d4), a critical stable isotope-labeled internal standard for advanced analytical applications. Below, we detail the leading commercial suppliers, quality control methodologies, and a typical experimental workflow for its use in drug metabolism studies.

Introduction to Veratrole-d4

Veratrole-d4 is the deuterated form of Veratrole, an organic compound naturally found in some plants.[1][2] In analytical and pharmaceutical research, the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a compound that is chemically identical to its parent but mass-shifted.[1] This property makes Veratrole-d4 an ideal internal standard for quantitative analysis by mass spectrometry, particularly in complex biological matrices. Its primary application is in pharmacokinetic and drug metabolism studies, where it is used to ensure the accuracy and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.[1]

Commercial Suppliers and Purity Specifications

The selection of a high-purity Veratrole-d4 standard is crucial for generating reliable and accurate experimental data. High chemical purity ensures that no impurities interfere with the analysis, while high isotopic enrichment minimizes signal overlap between the standard and the non-labeled analyte. Leading suppliers in the specialized chemical industry provide well-characterized Veratrole-d4. While Certificates of Analysis are typically provided on a lot-specific basis upon purchase, the following table summarizes the publicly available data and typical specifications from prominent vendors.

SupplierCatalog NumberChemical PurityIsotopic Purity / EnrichmentAnalytical Methods
CDN Isotopes D-1193Information available on lot-specific CoA≥98 atom % D[3]CoA provided with shipment[3]
MedChemExpress (MCE) HY-B1812S1Typically >99% (by HPLC, based on similar compounds)[4]Typically >98% (based on similar compounds)[4]HPLC, LC-MS, ¹H-NMR[1][4]
Toronto Research Chemicals (TRC) V127803High purity, specified on CoAHigh enrichment, specified on CoACoA provided[5][6]
Cayman Chemical Custom Synthesis or InquiryTypically ≥98% (based on other standards)Typically ≥99% deuterated forms (d1-d4)[7]GC-MS or LC-MS
Sigma-Aldrich (Merck) Custom Synthesis or InquiryTypically ≥99% (based on other standards)[8]High enrichment, specified on CoANMR, Mass Spectrometry

Note: Chemical and isotopic purity values for some suppliers are based on typical specifications for their deuterated standards and should be confirmed with a lot-specific Certificate of Analysis.

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of Veratrole-d4 is paramount. The following are detailed methodologies for the two most common analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is an ideal method for determining the chemical purity of volatile compounds like Veratrole-d4 and for identifying any potential organic impurities.

Objective: To determine the chemical purity of a Veratrole-d4 sample and confirm its identity.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Veratrole-d4 in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (Typical Parameters):

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identity Confirmation: The retention time of the major peak should be consistent with Veratrole. The resulting mass spectrum should be compared to a reference spectrum, showing the expected molecular ion (m/z 142.2 for C₈H₆D₄O₂) and fragmentation pattern.

    • Purity Calculation: Chemical purity is determined by the area percent method. The area of the Veratrole-d4 peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Nuclear Magnetic Resonance (¹H-NMR) for Isotopic Enrichment

¹H-NMR is a powerful technique for confirming the structure and determining the degree of deuteration by quantifying the residual, non-deuterated protons in the molecule.

Objective: To confirm the positions of deuterium labeling and calculate the isotopic enrichment of Veratrole-d4.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Veratrole-d4 sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (Typical Parameters):

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Experiment: Standard proton spectrum acquisition (zg30 pulse program).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the residual proton signals corresponding to the aromatic positions (positions 3, 4, 5, and 6) of the Veratrole-d4 molecule. For Veratrole-d4 labeled on the aromatic ring, these signals will be very small.

    • Compare the integral of the residual aromatic protons to the integral of the non-deuterated methoxy protons (-OCH₃) at ~3.9 ppm, which serves as an internal reference (6 protons).

    • Calculation: The percentage of residual protons on the aromatic ring can be calculated relative to the methoxy protons. Isotopic enrichment (Atom % D) is then calculated as: (1 - (Integral of residual aromatic protons / Expected integral for 4 protons)) * 100%.

Application Workflow: Veratrole-d4 in a Pharmacokinetic Study

Veratrole-d4 is most commonly used as an internal standard (IS) in quantitative bioanalytical assays. The following workflow illustrates its application in a typical in vivo pharmacokinetic study of a hypothetical drug, "Drug X," which is metabolized to Veratrole.

G cluster_0 In-Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis dose Administer 'Drug X' to Animal Models collect Collect Plasma Samples at Timed Intervals dose->collect spike Spike Plasma Samples with High-Purity Veratrole-d4 (IS) collect->spike extract Protein Precipitation & Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute in Mobile Phase extract->evap lcms LC-MS/MS Analysis evap->lcms quant Quantify Veratrole (Analyte) using Veratrole-d4 (IS) lcms->quant curve Generate Concentration vs. Time Curve quant->curve pk Calculate Pharmacokinetic Parameters (T½, Cmax, AUC) curve->pk

Caption: Workflow for using Veratrole-d4 as an internal standard in a PK study.

References

Foundational

An In-depth Technical Guide to the Safety and Handling of Veratrole-d4

Disclaimer: This guide has been compiled based on the Safety Data Sheet (SDS) for Veratrole (CAS No. 91-16-7).

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide has been compiled based on the Safety Data Sheet (SDS) for Veratrole (CAS No. 91-16-7). Veratrole-d4 is the deuterated form of Veratrole. While the isotopic labeling is not expected to significantly alter the chemical's hazardous properties, this information should be used as a close approximation. Always refer to the specific SDS provided by the manufacturer for Veratrole-d4.

This document provides a comprehensive overview of the safety data and handling precautions for Veratrole-d4, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Veratrole is classified as a combustible liquid and is harmful if swallowed[1]. It can also cause skin irritation.

GHS Classification

The Globally Harmonized System (GHS) classification for Veratrole is summarized below.

ClassificationCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid[1]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Irritation2H315: Causes skin irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Acute Toxicity, Dermal4Harmful in contact with skin
GHS Label Elements
PictogramSignal WordHazard Statements
Warning H227: Combustible liquid[1]H302: Harmful if swallowed[1][2]H315: Causes skin irritationH332: Harmful if inhaled[3]Harmful in contact with skin

Physical and Chemical Properties

The physical and chemical properties of Veratrole are detailed in the following table. These values are expected to be very similar for Veratrole-d4.

PropertyValue
Molecular Formula C₈H₁₀O₂[3]
Molecular Weight 138.17 g/mol [3]
Appearance Colorless to white liquid[3][4][5]
Odor Odorless[3][5]
Melting Point 15 °C (59 °F)[3]
Boiling Point 206 - 207 °C (402.8 - 404.6 °F)[3]
Flash Point 86 °C (187 °F)
Density 1.084 g/cm³
Water Solubility Insoluble[5]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with Veratrole-d4.

Precautions for Safe Handling
  • Engineering Controls: Use in a well-ventilated area. Provide sufficient air exchange and/or exhaust in work rooms[4].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles[6].

    • Skin Protection: Wear protective gloves and a lab coat. Gloves must be inspected prior to use[1][6].

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator[2].

  • Hygiene Measures: Wash hands thoroughly after handling[1][7]. Do not eat, drink, or smoke when using this product[1][2][7].

Conditions for Safe Storage
  • Store in a tightly closed container in a dry and well-ventilated place[4].

  • Keep away from heat, sparks, open flames, and hot surfaces[1][4].

  • Store at room temperature in the original container[4].

Emergency Procedures

First-Aid Measures
ExposureFirst-Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1][6][7]. Do NOT induce vomiting[6].
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[6].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][6][7].

  • Unsuitable Extinguishing Media: Do not use a heavy water stream[7].

  • Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating[1].

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[6].

Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data of Veratrole-d4 are proprietary to the manufacturers, the following diagrams illustrate the general workflows for hazard communication and safe chemical handling.

GHS_Hazard_Communication cluster_ID Hazard Identification cluster_Class Hazard Classification cluster_Comm Hazard Communication cluster_Response User Response & Action substance Veratrole-d4 sds Safety Data Sheet substance->sds Provides data for ghs GHS Criteria sds->ghs Evaluated against classification Classification (e.g., Flammable Liquid, Acute Oral Toxicity) ghs->classification labels Container Labels classification->labels pictograms Pictograms labels->pictograms signal_word Signal Word (e.g., Warning) labels->signal_word hazard_statements Hazard Statements (e.g., H302) labels->hazard_statements precautionary_statements Precautionary Statements (e.g., P280) labels->precautionary_statements handling Safe Handling & Storage precautionary_statements->handling ppe Personal Protective Equipment precautionary_statements->ppe emergency Emergency Procedures precautionary_statements->emergency first_aid First Aid emergency->first_aid

Caption: GHS Hazard Communication Workflow for Veratrole-d4.

Chemical_Handling_Workflow cluster_ppe Don Personal Protective Equipment (PPE) start Receive Chemical store Store in a cool, dry, well-ventilated area away from ignition sources start->store retrieve Retrieve from Storage store->retrieve gloves Gloves retrieve->gloves goggles Safety Goggles retrieve->goggles lab_coat Lab Coat retrieve->lab_coat use Use in a well-ventilated area (e.g., fume hood) gloves->use goggles->use lab_coat->use spill Spill? use->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes waste Dispose of Waste in approved chemical waste container spill->waste No spill_cleanup->waste end End of Process waste->end

Caption: General Laboratory Handling Workflow for Veratrole-d4.

References

Exploratory

The Enigmatic Allure of Veratrole: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Veratrole (1,2-dimethoxybenzene) is a naturally occurring aromatic organic compound with significant biological activity, playing a crucial role in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrole (1,2-dimethoxybenzene) is a naturally occurring aromatic organic compound with significant biological activity, playing a crucial role in plant-insect interactions and serving as a valuable precursor in the synthesis of various pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the natural occurrence of veratrole and elucidates its biosynthetic pathway. Quantitative data on veratrole concentrations in various natural sources are summarized, and detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying processes. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with veratrole and related compounds.

Natural Occurrence of Veratrole

Veratrole is found in a variety of natural sources, including plants and insects, where it often functions as a semiochemical—a chemical substance that carries a message.

In the Plant Kingdom

Veratrole is a significant component of the floral scent of numerous plant species, where it acts as a potent attractant for pollinators.[1][2][3] One of the most well-studied examples is its role in the pollination of the white campion (Silene latifolia). This night-blooming plant emits veratrole to attract its primary pollinator, the nocturnal moth Hadena bicruris.[4][5] The emission of veratrole from S. latifolia flowers is rhythmic, with concentrations being 50 to 77 times higher during the night compared to the day.[6] While specific concentrations vary, the total floral scent emission of S. latifolia can range from 400 ng/flower/2 minutes in June to 50 ng/flower/2 minutes in late summer.[3]

Veratrole has also been identified in the floral headspace of other plants, contributing to their unique aromas.

In the Animal Kingdom

In insects, veratrole can be a component of pheromone blends, which are chemical signals used for communication between individuals of the same species. These blends are crucial for behaviors such as mating and aggregation. While the presence of veratrole in insect pheromones is documented, the specific concentrations can vary widely depending on the species and the function of the pheromone.

Biosynthesis of Veratrole

The biosynthesis of veratrole in plants has been primarily elucidated in Silene latifolia. The pathway originates from the aromatic amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway.

The key steps in the biosynthesis of veratrole are as follows:

  • L-Phenylalanine is converted to trans-Cinnamic Acid by the enzyme Phenylalanine Ammonia Lyase (PAL).

  • trans-Cinnamic Acid is then converted to Benzoic Acid .

  • Benzoic Acid is hydroxylated to form Salicylic Acid .

  • Salicylic Acid is subsequently converted to Catechol .

  • Catechol is methylated by a Catechol O-methyltransferase (COMT) to produce Guaiacol .

  • Finally, Guaiacol is methylated by Guaiacol O-methyltransferase (GOMT) to yield Veratrole .[4][7]

The final and committing step in this pathway is catalyzed by GOMT, an enzyme that has been isolated and characterized from S. latifolia.[4]

Veratrole_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL BA Benzoic Acid Cin->BA SA Salicylic Acid BA->SA Cat Catechol SA->Cat Gua Guaiacol Cat->Gua COMT Ver Veratrole Gua->Ver GOMT (SlGOMT1)

Figure 1: Biosynthetic pathway of veratrole from L-phenylalanine.

Quantitative Data on Veratrole Occurrence

The concentration of veratrole in natural sources can vary significantly depending on the species, environmental conditions, and the specific tissue or developmental stage.

Natural SourcePlant/Insect SpeciesPart/TypeConcentration/Emission RateReference(s)
Floral HeadspaceSilene latifoliaFlowerTotal volatiles: 50-400 ng/flower/2 min[3]
Floral HeadspaceSilene latifoliaFlowerEmission is 50-77 times higher at night[6]
Insect PheromoneVarious moth speciesPheromone GlandComponent of pheromone blends

Note: Specific quantitative data for veratrole as a percentage of total floral scent or in insect pheromone blends is often highly variable and context-dependent. The data presented for S. latifolia represents the total volatile emission, of which veratrole is a key component.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of veratrole.

Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol describes the collection of volatile organic compounds, including veratrole, from the headspace of flowers.

SPME_Workflow start Enclose Flower in a Volatiles Collection Chamber equilibrate Equilibrate for 30 min start->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber extract Extract Volatiles onto Fiber Coating expose_fiber->extract retract Retract Fiber extract->retract inject Inject into GC-MS for Analysis retract->inject

Figure 2: Experimental workflow for headspace volatile collection using SPME.

Materials:

  • Solid-Phase Microextraction (SPME) holder and fiber (e.g., 65 µm PDMS/DVB)

  • Volatiles collection chamber (e.g., glass jar or bag)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Place the plant material (e.g., a single flower) inside the volatiles collection chamber and seal it.

  • Allow the volatiles to accumulate in the headspace for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Carefully insert the SPME fiber through a septum in the chamber, exposing the fiber to the headspace.

  • Allow the fiber to be exposed for a specific duration (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Retract the fiber into the needle of the SPME holder.

  • Immediately insert the SPME needle into the heated injection port of the GC-MS for thermal desorption and analysis.

Quantitative Analysis of Veratrole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the parameters for the quantification of veratrole using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase at 5 °C/min to 150 °C

    • Ramp: Increase at 10 °C/min to 250 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantification: Absolute quantification can be achieved by creating a calibration curve using authentic veratrole standards of known concentrations. An internal standard (e.g., a deuterated analog of veratrole or a compound with similar chemical properties but a different retention time) should be added to both the standards and the samples to correct for variations in injection volume and instrument response.

Guaiacol O-Methyltransferase (GOMT) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of GOMT by monitoring the formation of a colored product.[8]

Materials:

  • Spectrophotometer

  • Crude protein extract containing GOMT

  • Guaiacol (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Diazotized sulfanilic acid solution

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of guaiacol, and SAM.

  • Initiate the reaction by adding the crude protein extract containing GOMT.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid or by heat inactivation.

  • To determine the amount of unreacted guaiacol, add diazotized sulfanilic acid followed by NaOH to develop a colored product.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 485 nm).

  • The decrease in absorbance compared to a control reaction without enzyme is proportional to the GOMT activity. A standard curve of known guaiacol concentrations should be used for quantification.

Conclusion

Veratrole is a biologically significant natural product with diverse roles in chemical ecology and potential applications in various industries. Understanding its natural occurrence and biosynthetic pathway is crucial for harnessing its potential. This technical guide provides a foundational resource for researchers by consolidating key information on its natural sources, biosynthesis, quantitative analysis, and relevant experimental protocols. The provided methodologies and visual aids are intended to facilitate further research into this fascinating molecule and its derivatives.

References

Foundational

Veratrole-d4: A Technical Guide to Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of Veratrole-d4, a deuterated form of Veratrole (1,2-dimethoxybenzene). Deuterated compounds are of signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Veratrole-d4, a deuterated form of Veratrole (1,2-dimethoxybenzene). Deuterated compounds are of significant interest in pharmaceutical research and development due to their potential to alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates. This document details the isotopic purity and enrichment levels of Veratrole-d4, outlines experimental protocols for its synthesis and analysis, and provides visualizations to clarify key processes.

Quantitative Data Summary

The isotopic purity and enrichment of Veratrole-d4 are critical parameters that define its quality and suitability for research applications. While a specific Certificate of Analysis for Veratrole-d4 is not publicly available, the following tables represent typical specifications for commercially available deuterated compounds, based on data for similar molecules like Resveratrol-d4.[1] These values are essential for accurate interpretation of experimental results where Veratrole-d4 is used as an internal standard or a metabolic tracer.

Table 1: Representative Isotopic Purity and Enrichment of Veratrole-d4

ParameterSpecificationMethod
Chemical Purity≥98%HPLC
Isotopic Enrichment≥99 atom % DMass Spectrometry
d4 Isotopologue Abundance>95%Mass Spectrometry
d0 Isotopologue Abundance<0.5%Mass Spectrometry

Table 2: Representative Physicochemical Properties of Veratrole-d4

PropertyValue
Molecular FormulaC₈H₆D₄O₂
Molecular Weight142.21 g/mol
CAS Number126840-15-1
AppearanceColorless liquid or solid
SolubilitySoluble in organic solvents such as ethanol, ether, and acetone. Slightly soluble in water.[2]

Experimental Protocols

The synthesis and analysis of Veratrole-d4 require precise and well-controlled experimental procedures. The following sections provide detailed methodologies for the synthesis of deuterated aromatic compounds and the subsequent determination of their isotopic purity.

Synthesis of Veratrole-d4

The synthesis of Veratrole-d4 can be adapted from established methods for the preparation of deuterated aromatic compounds and the synthesis of non-deuterated Veratrole. A common approach involves the methylation of a deuterated precursor. The following is a plausible synthetic route.

General Method for the Synthesis of Deuterated Aromatic Compounds:

Deuterated aromatic compounds are often synthesized via a hydrogen-deuterium (H-D) exchange reaction.[3] This typically involves reacting the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), under elevated temperature and pressure, often in the presence of a catalyst.

Proposed Synthesis of Veratrole-d4:

A plausible method for the synthesis of Veratrole-d4 involves the methylation of catechol-d4.

  • Deuteration of Catechol: Catechol is subjected to an H-D exchange reaction using D₂O under acidic or basic conditions, or with a suitable catalyst, to produce catechol-d4.

  • Methylation of Catechol-d4: The resulting catechol-d4 is then methylated using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a base (e.g., sodium hydroxide or lithium hydroxide) to yield Veratrole-d4.[4][5] The reaction is typically carried out in an aqueous or organic solvent.

  • Purification: The crude Veratrole-d4 is purified using techniques such as distillation, steam distillation, or chromatography to achieve high chemical purity.[2]

Synthesis_of_Veratrole_d4 Catechol Catechol D2O D2O, Catalyst Catechol->D2O Catechol_d4 Catechol-d4 Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Catechol_d4->Methylating_Agent Veratrole_d4 Veratrole-d4 Purification Purification Veratrole_d4->Purification D2O->Catechol_d4 H-D Exchange Methylating_Agent->Veratrole_d4 Methylation Base Base (e.g., NaOH)

A plausible synthetic pathway for Veratrole-d4.
Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of Veratrole-d4 are typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[6]

Protocol for LC-MS Analysis of Veratrole-d4:

  • Sample Preparation: Prepare a stock solution of Veratrole-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of approximately 1 µg/mL in the initial mobile phase.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Injection Volume: 5 µL.[6]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

    • Scan Mode: Full scan.[6]

    • Mass Range: m/z 100-1000.[6]

    • Resolution: > 60,000.[6]

  • Data Analysis: Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4). Integrate the peak areas for each isotopologue. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.[6]

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Dilute to Working Solution (1 µg/mL) Stock->Working LC LC Separation (C18 Column) Working->LC MS HRMS Detection (ESI+, Full Scan) LC->MS Extract Extract Ion Chromatograms (d0-d4 isotopologues) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity & Enrichment Integrate->Calculate

Workflow for isotopic purity analysis by LC-MS.

2.2.2. NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position of deuterium labeling and to assess the overall deuteration level.

Protocol for ¹H NMR Analysis of Veratrole-d4:

  • Sample Preparation: Dissolve approximately 5-10 mg of Veratrole-d4 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

    • Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Compare the ¹H NMR spectrum of Veratrole-d4 with that of an unlabeled Veratrole standard. The disappearance or significant reduction of proton signals at the expected deuterated positions on the aromatic ring confirms successful labeling. The integral of any residual proton signals can be used to quantify the level of deuteration.

NMR_Analysis_Logic Start Acquire 1H NMR Spectrum of Veratrole-d4 Compare Compare with Veratrole Standard Spectrum Start->Compare Analyze Analyze Aromatic Region Signals Compare->Analyze Quantify Quantify Residual Proton Signals Analyze->Quantify Confirm Confirm Deuteration Positions & Calculate Purity Quantify->Confirm

Logical flow for NMR-based purity assessment.

Applications in Research and Drug Development

Veratrole-d4 serves as a valuable tool in various research and development applications:

  • Internal Standard: Due to its similar chemical and physical properties to endogenous Veratrole, Veratrole-d4 is an ideal internal standard for quantitative analysis by mass spectrometry.[3]

  • Metabolic Studies: It can be used as a tracer to study the metabolic fate of Veratrole and related compounds. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts.

  • Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. Studying this effect can provide insights into enzyme mechanisms and help in the design of drugs with improved metabolic stability.

References

Exploratory

Solubility Profile of Veratrole-d4 in Common Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Veratrole-d4. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Veratrole-d4. Due to the limited availability of specific quantitative solubility data for this deuterated isotopologue, this document leverages the well-established solubility profile of its non-deuterated counterpart, Veratrole (CAS 91-16-7). The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making the solubility of veratrole a reliable proxy for Veratrole-d4.

Veratrole is a colorless liquid with a pleasant odor, slightly soluble in water but highly soluble in a range of common organic solvents.[1] This high solubility in organic media is attributed to its molecular structure, featuring a benzene ring with two methoxy groups, which allows for effective solvation by various organic solvent molecules.

Quantitative Solubility Data

Solvent FamilySpecific SolventQualitative Solubility
Alcohols MethanolSoluble
EthanolSoluble[2]
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Halogenated DichloromethaneExpected to be Soluble/Miscible
ChloroformExpected to be Soluble/Miscible
Esters Ethyl AcetateExpected to be Soluble/Miscible
Hydrocarbons HexaneExpected to be Soluble/Miscible

Note: "Expected to be Soluble/Miscible" is based on the general principle of "like dissolves like," where a relatively nonpolar aromatic ether like veratrole would be readily soluble in these common organic solvents.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of Veratrole-d4 in a specific solvent, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is a reliable approach to determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of Veratrole-d4 in a given organic solvent at a specified temperature.

Materials:

  • Veratrole-d4

  • Selected organic solvent (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Veratrole-d4 to a scintillation vial. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of Veratrole-d4. A calibration curve prepared with known concentrations of Veratrole-d4 should be used for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the concentration of Veratrole-d4 in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of Veratrole-d4 solubility.

G Workflow for Solubility Determination of Veratrole-d4 A 1. Preparation of Supersaturated Solution B 2. Equilibration (e.g., 24-48h at 25°C) A->B Shake/Rotate C 3. Separation of Solid and Liquid Phases B->C Settle D 4. Filtration of Supernatant C->D Syringe E 5. Dilution of Saturated Solution D->E Volumetric F 6. Analytical Quantification (e.g., HPLC/GC) E->F Inject G 7. Calculation and Reporting of Solubility F->G Data Analysis

Workflow for determining the solubility of Veratrole-d4.

This guide provides a foundational understanding of the solubility of Veratrole-d4 in common organic solvents for researchers and professionals in drug development. For precise quantitative data in a specific solvent system, the experimental protocol outlined above should be followed.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantitative Analysis of Metabolites Using Veratrole-d4

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of metabolomics, accurate and precise quantification of endogenous small molecules is paramount for understanding complex biologic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous small molecules is paramount for understanding complex biological systems and for the development of novel therapeutics. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry-based techniques.[1][2] These standards, which are chemically almost identical to the analytes of interest but have a different mass due to isotopic enrichment, are essential for correcting for variability during sample preparation and analysis.[1][2] Veratrole-d4, a deuterated form of veratrole (1,2-dimethoxybenzene), serves as a valuable internal standard for the quantitative analysis of certain metabolites, particularly those containing a catechol or guaiacol moiety, due to its structural similarity. This document provides detailed application notes and protocols for the use of Veratrole-d4 in quantitative metabolomics studies.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The isotopically labeled standard, in this case, Veratrole-d4, behaves nearly identically to the endogenous analyte during extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Applications

Veratrole-d4 is particularly well-suited as an internal standard for the quantitative analysis of metabolites that are structurally related to veratrole. This includes, but is not limited to, key neurotransmitter metabolites such as:

  • Homovanillic acid (HVA)

  • Vanillylmandelic acid (VMA)

These molecules are important biomarkers for various diseases, including neuroblastoma and other disorders related to catecholamine metabolism.[3][4][5] The accurate measurement of their concentrations in biological fluids like urine and plasma is crucial for diagnosis, prognosis, and monitoring treatment efficacy.[5][6][7]

Experimental Protocols

The following are generalized protocols for the quantitative analysis of catecholamine metabolites using Veratrole-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantitative Analysis of HVA and VMA in Human Urine by GC-MS

This protocol is adapted from established methods for the analysis of catecholamine metabolites.[3][4][8]

1. Materials and Reagents:

  • Veratrole-d4 solution (1 mg/mL in methanol)

  • Homovanillic acid (HVA) and Vanillylmandelic acid (VMA) standards

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • LC-MS grade water and methanol[9][10]

  • Human urine samples

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine, add 10 µL of the Veratrole-d4 internal standard solution.

  • Acidify the sample by adding 100 µL of concentrated HCl.

  • Extract the metabolites by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for HVA-TMS, VMA-TMS, and Veratrole-d4.

4. Data Analysis:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of HVA and VMA and a fixed concentration of Veratrole-d4.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of HVA and VMA in the urine samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Quantitative Analysis of Catecholamine Metabolites by LC-MS/MS

This protocol provides a general workflow for LC-MS/MS analysis, which is widely used in metabolomics.[11][12][13]

1. Materials and Reagents:

  • Veratrole-d4 solution (1 mg/mL in methanol)

  • Analyte standards

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • LC-MS grade water

  • Biological samples (e.g., plasma, urine)

2. Sample Preparation:

  • For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold methanol containing the Veratrole-d4 internal standard to 1 volume of plasma.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the target analytes. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Optimize precursor-product ion transitions for each analyte and Veratrole-d4.

4. Data Analysis:

  • Generate a calibration curve using standards prepared in a matrix similar to the samples.

  • Calculate the peak area ratio of the analyte to the Veratrole-d4 internal standard.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Data Presentation

The following table represents hypothetical quantitative data for HVA and VMA in urine samples from a control and a diseased group, quantified using Veratrole-d4 as an internal standard.

Sample IDGroupHVA (µg/mg creatinine)VMA (µg/mg creatinine)
CTRL-01Control10.58.2
CTRL-02Control12.19.5
CTRL-03Control9.87.9
DIS-01Disease45.238.7
DIS-02Disease51.742.1
DIS-03Disease48.940.5

Visualizations

Catecholamine_Metabolism cluster_synthesis Biosynthesis cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Metanephrine Metanephrine Epinephrine->Metanephrine COMT VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA Normetanephrine->VMA MAO

Catecholamine biosynthesis and metabolism pathway.

Experimental_Workflow Sample_Collection Sample Collection (Urine/Plasma) Internal_Standard Addition of Veratrole-d4 Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (Extraction, Derivatization) Internal_Standard->Sample_Prep Instrumental_Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->Instrumental_Analysis Data_Processing Data Processing (Peak Integration) Instrumental_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General experimental workflow for quantitative metabolomics.

References

Application

Application of Veratrole-d4 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals Application Notes Veratrole-d4, the deuterated analog of 1,2-dimethoxybenzene, serves as an excellent internal standard for the quantitative analysis of ver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Veratrole-d4, the deuterated analog of 1,2-dimethoxybenzene, serves as an excellent internal standard for the quantitative analysis of veratrole and other related aromatic compounds in complex environmental matrices. Its application is particularly crucial in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where it compensates for analyte losses during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.

Veratrole itself can be an indicator of certain industrial activities or a degradation product of more complex organic pollutants. Therefore, its accurate quantification is essential for environmental monitoring and assessment. The use of Veratrole-d4 is recommended for the analysis of water (groundwater, surface water, wastewater) and solid (soil, sediment) samples. Its chemical properties, being nearly identical to the non-deuterated veratrole, ensure that it behaves similarly during extraction, cleanup, and chromatographic separation, while its mass difference allows for clear differentiation by a mass spectrometer.

This document provides detailed protocols for the application of Veratrole-d4 as an internal standard in the GC-MS analysis of environmental samples.

Experimental Protocols

Analysis of Veratrole in Water Samples using Veratrole-d4 as an Internal Standard

This protocol details the determination of veratrole in water samples using solid-phase extraction (SPE) followed by GC-MS analysis, with Veratrole-d4 as the internal standard.

a. Sample Preparation and Extraction

  • Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.

  • Preservation: If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.

  • Spiking: Prior to extraction, spike the 500 mL water sample with a known amount of Veratrole-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 0.2 µg/L.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of dichloromethane (DCM).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Veratrole: m/z 138 (quantification), 123, 95 (confirmation).

      • Veratrole-d4: m/z 142 (quantification), 127, 98 (confirmation).

c. Quantification

The concentration of veratrole is calculated using the response factor relative to the known concentration of the internal standard, Veratrole-d4.

Analysis of Veratrole in Soil Samples using Veratrole-d4 as an Internal Standard

This protocol describes the determination of veratrole in soil samples using solvent extraction followed by GC-MS analysis, with Veratrole-d4 as the internal standard.

a. Sample Preparation and Extraction

  • Sample Collection: Collect approximately 100 g of soil sample and store in a clean glass jar at 4°C.

  • Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Spike the soil sample with a known amount of Veratrole-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction step with another 20 mL of the acetone:hexane mixture.

    • Combine the supernatants.

  • Cleanup and Concentration:

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Analysis

The GC-MS conditions for the analysis of soil extracts are the same as described for water samples in the previous protocol.

Data Presentation

Table 1: Hypothetical Quantitative Data for Veratrole Analysis in Spiked Water Samples

Sample IDMatrixSpiked Veratrole Conc. (µg/L)Measured Veratrole Conc. (µg/L)Recovery (%)
W-1Deionized Water0.500.4896
W-2Groundwater0.500.4590
W-3Wastewater Effluent0.500.4284

Table 2: Hypothetical Quantitative Data for Veratrole Analysis in Spiked Soil Samples

Sample IDMatrixSpiked Veratrole Conc. (µg/kg)Measured Veratrole Conc. (µg/kg)Recovery (%)
S-1Sandy Loam504794
S-2Clay504386
S-3Sediment504182

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 500 mL Water Sample Spike Spike with Veratrole-d4 Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elute with DCM SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Quantify Quantification of Veratrole Data->Quantify Report Final Report Quantify->Report experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 10 g Soil Sample Spike Spike with Veratrole-d4 Sample->Spike Extract Solvent Extraction (Acetone:Hexane) Spike->Extract Cleanup Cleanup (Na2SO4) Extract->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Quantify Quantification of Veratrole Data->Quantify Report Final Report Quantify->Report signaling_pathway cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Result Analyte Veratrole (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS Veratrole-d4 (Internal Standard) IS->Extraction GCMS GC-MS Detection Extraction->GCMS Ratio Peak Area Ratio (Analyte/IS) GCMS->Ratio Concentration Calculated Concentration Ratio->Concentration

Method

Application Notes and Protocols: The Role of Veratrole-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Introduction Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of drug discovery and development, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemic...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of drug discovery and development, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.[1][2] Understanding these properties is essential for selecting viable drug candidates with predictable bioavailability, acceptable safety profiles, and minimal risk of adverse drug-drug interactions (DDIs).[3][4] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, have become indispensable tools in DMPK studies.[5] The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can have profound effects on a molecule's properties, which can be leveraged in two primary ways:

  • Probing Metabolic Pathways: The substitution of hydrogen with deuterium at a site of metabolism can slow the rate of enzymatic cleavage due to the kinetic isotope effect (KIE).[6][7] This allows researchers to identify key metabolic pathways and design more metabolically stable drug candidates.

  • Improving Bioanalytical Accuracy: Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative bioanalysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Their physicochemical properties are nearly identical to the non-deuterated analyte, ensuring they accurately account for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of Veratrole-d4 and its related deuterated analogs in foundational DMPK assays, including metabolic stability and cytochrome P450 (CYP) inhibition studies.

Part 1: Investigating Metabolic Pathways with Deuterated Veratrole (Kinetic Isotope Effect)

Principle

The primary route of metabolism for many alkoxy-containing compounds like veratrole (1,2-dimethoxybenzene) is O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes.[10] Replacing the hydrogen atoms on the methoxy groups with deuterium (creating Veratrole-d6) strengthens the C-D bond compared to the C-H bond. This increased bond strength requires more energy to break, resulting in a slower rate of metabolism.[10] This phenomenon, the kinetic isotope effect, makes deuterated analogs invaluable for confirming metabolic sites and quantifying the impact of specific pathways on a compound's overall clearance.[7]

Application: Comparative Metabolic Stability Assay

By comparing the rate of disappearance of veratrole versus Veratrole-d6 in an in vitro system like human liver microsomes (HLM), researchers can quantify the contribution of O-demethylation to its clearance. A significantly longer half-life for the deuterated version confirms this pathway's importance.

Data Presentation

The following table summarizes representative data from a comparative metabolic stability assay using human liver microsomes.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Veratrole15.245.6
Veratrole-d648.514.3
Table 1: Comparative metabolic stability parameters for Veratrole and Veratrole-d6 in human liver microsomes. The data illustrates a significant increase in stability (longer t½, lower CLint) for the deuterated compound, demonstrating the kinetic isotope effect on the O-demethylation pathway.

Visualization: Metabolic Pathway of Veratrole

cluster_0 Veratrole Metabolism Veratrole Veratrole (1,2-Dimethoxybenzene) Metabolite Guaiacol (O-demethylated metabolite) Veratrole->Metabolite Fast O-demethylation (C-H bond cleavage) CYP CYP450 Enzymes Veratrole_d6 Veratrole-d6 (Deuterated Methoxy Groups) Veratrole_d6->Metabolite Slow O-demethylation (C-D bond cleavage) KINETIC ISOTOPE EFFECT

Metabolic pathway of veratrole and the impact of deuteration.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details the "substrate depletion" method to determine in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]

1. Materials and Reagents:

  • Test compounds: Veratrole and Veratrole-d6 (or other test articles)

  • Deuterated internal standard (IS): e.g., Veratrole-d4 for analytical quantification

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Quenching solution: Ice-cold acetonitrile (ACN) containing the internal standard at a fixed concentration (e.g., 100 nM)

  • 96-well plates

2. Preparation of Solutions:

  • Prepare 1 mM stock solutions of test compounds in DMSO.

  • Dilute the stock solutions in phosphate buffer to create working solutions (e.g., 2 µM, for a final assay concentration of 1 µM).

  • Prepare the microsomal working solution to a final concentration of 0.5-1.0 mg/mL in phosphate buffer. Keep on ice.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions and pre-warm to 37°C.

3. Incubation Procedure:

  • In a 96-well plate, add the microsomal working solution and the test compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).

  • Immediately after adding NADPH, take an aliquot from the T=0 sample and add it to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction.[13]

  • Incubate the reaction plate at 37°C with shaking.

  • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench the reaction in the same manner.

4. Sample Processing and Analysis:

  • Once all time points are collected, centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.

5. Data Analysis:

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[13]

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes)

Part 2: Veratrole-d4 as an Internal Standard for Accurate Bioanalysis

Principle

In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability in sample preparation (e.g., extraction efficiency), injection volume, and instrument response (e.g., matrix effects).[13][14] A stable isotope-labeled IS, like Veratrole-d4, is ideal because it co-elutes with the analyte (Veratrole) and has virtually identical chemical properties, meaning it is affected by matrix interference and extraction inconsistencies in the same way as the analyte.[8][9] This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the IS signal.

Application: Pharmacokinetic (PK) Sample Analysis

When measuring the concentration of Veratrole in plasma samples from a PK study, adding Veratrole-d4 at the first step of sample preparation ensures that any loss of compound during protein precipitation and extraction is accounted for, leading to reliable concentration-time data.

Data Presentation

The following table compares key validation parameters for a bioanalytical method using a SIL-IS (Veratrole-d4) versus a hypothetical structural analog IS.

ParameterStable Isotope-Labeled IS (Veratrole-d4)Structural Analog ISAcceptance Criteria
Precision (%CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 4%± 12%± 15% (± 20% at LLOQ)
Matrix Effect (%CV) 3.5%18.2%≤ 15%
Table 2: Comparison of bioanalytical method performance. The stable isotope-labeled internal standard provides superior precision, accuracy, and mitigation of matrix effects compared to a structural analog, highlighting its status as the gold standard in bioanalysis.[8][9]

Visualization: Bioanalytical Workflow with an Internal Standard

cluster_workflow LC-MS/MS Bioanalytical Workflow cluster_correction Correction for Variability Start Plasma Sample (Unknown Analyte Conc.) Add_IS Add Internal Standard (Veratrole-d4) at a known, fixed concentration Start->Add_IS Extract Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Var1 Analyte & IS lost equally during extraction Extract->Var1 Quantify Quantification (Peak Area Ratio of Analyte / IS) Analyze->Quantify Var2 Analyte & IS experience same matrix effects Analyze->Var2 Result Accurate Analyte Concentration Quantify->Result

Workflow demonstrating the role of an internal standard in bioanalysis.

Protocol 2: Plasma Sample Preparation Using Protein Precipitation

This is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.[14][15]

1. Materials and Reagents:

  • Plasma samples (standards, QCs, unknowns)

  • Internal Standard Working Solution (ISWS): Veratrole-d4 in 50:50 ACN:water at a fixed concentration.

  • Precipitating Agent: Ice-cold acetonitrile (ACN).

  • Microcentrifuge tubes or 96-well collection plates.

2. Procedure:

  • In a microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL).

  • Add a small volume of the ISWS (e.g., 10 µL) to the plasma and briefly vortex to mix. The IS should be added at the earliest possible step.

  • Add the precipitating agent (ice-cold ACN) at a volume typically 3-4 times that of the plasma (e.g., 200 µL).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well, avoiding the protein pellet.

  • The sample is now ready for direct injection, or it can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Part 3: Protocol for Cytochrome P450 (CYP) Inhibition Assay

Principle

Many drug-drug interactions occur when one drug inhibits a CYP enzyme, preventing the metabolism of a co-administered drug and leading to its accumulation and potential toxicity.[16][17] CYP inhibition assays are routine in vitro studies to assess the DDI potential of a new compound.[18] In these assays, a probe substrate (a compound known to be metabolized by a specific CYP isoform) is incubated with the enzyme in the presence of various concentrations of an inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

Application

Veratrole can be used as a probe substrate for a specific CYP isoform (e.g., CYP2D6 or CYP1A2, depending on its specific metabolic profile). Veratrole-d4 would be used as the internal standard to accurately quantify the amount of remaining Veratrole at the end of the reaction.

Visualization: Principle of Competitive CYP Inhibition

cluster_inhibition Competitive CYP Inhibition Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Enzyme CYP Enzyme (Active Site) Substrate Substrate (e.g., Veratrole) Inhibitor Inhibitor (Test Compound) Metabolite Metabolite Substrate_1 Substrate Enzyme_1 CYP Enzyme Substrate_1->Enzyme_1 Metabolite_1 Metabolite (High Formation) Enzyme_1->Metabolite_1 Substrate_2 Substrate Enzyme_2 CYP Enzyme Substrate_2->Enzyme_2 Competes for active site Inhibitor_2 Inhibitor Inhibitor_2->Enzyme_2 Metabolite_2 Metabolite (Low Formation) Enzyme_2->Metabolite_2

Principle of a competitive CYP inhibition assay.

Protocol 3: CYP Inhibition IC50 Determination

This protocol is for determining the IC50 value of a test compound using human liver microsomes and a specific probe substrate.[18][19]

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • CYP Probe Substrate: Veratrole (at a concentration near its Km)

  • Test Compound (Inhibitor): Serially diluted to cover a wide concentration range.

  • Positive Control Inhibitor (known inhibitor for the specific CYP isoform)

  • NADPH regenerating system

  • 100 mM Phosphate buffer (pH 7.4)

  • Quenching Solution: Ice-cold ACN with Veratrole-d4 as the internal standard.

2. Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor.

  • In a 96-well plate, add HLM, phosphate buffer, and the probe substrate (Veratrole).

  • Add the various concentrations of the test compound (or positive control, or vehicle for 0% inhibition control) to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate for a fixed period (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the ice-cold ACN/Internal Standard quenching solution.

  • Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).

3. Analysis and IC50 Calculation:

  • Analyze the samples by LC-MS/MS to quantify the amount of Veratrole remaining (or metabolite formed).

  • Calculate the percent of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.

  • Plot the percent activity versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

References

Application

Application Note and Protocol for Spiking Veratrole-d4 into Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and metabolomic studies, the use of stable isotope-la...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and metabolomic studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Deuterated standards, such as Veratrole-d4 (1,2-Dimethoxybenzene-d4), are chemically and physically almost identical to the endogenous analyte, allowing them to co-elute during chromatography and experience similar effects during sample preparation and ionization.[3][4] This mimicry is crucial for compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more precise and accurate quantification.[5][6]

This document provides a detailed protocol for the preparation of Veratrole-d4 stock and working solutions, and a general procedure for spiking Veratrole-d4 into biological samples. This protocol is intended as a starting point and should be optimized for specific applications and biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at an early stage of the sample preparation process.[2] Because the deuterated standard is chemically identical to the analyte, it will behave similarly during all subsequent steps, including extraction, derivatization (if any), and analysis by LC-MS/MS.[6] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[4] By measuring the ratio of the analyte to the internal standard, any variability introduced during the analytical process can be normalized, leading to highly accurate and precise quantification.[2]

Quantitative Data Summary

The following tables provide a general guideline for the preparation of Veratrole-d4 solutions. The specific concentrations should be adapted based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.

Table 1: Preparation of Veratrole-d4 Stock and Working Solutions

SolutionConcentrationSolventPreparationStorage
Primary Stock Solution1.0 mg/mLMethanolAccurately weigh 1.0 mg of Veratrole-d4 and dissolve in 1.0 mL of methanol.-20°C in an amber vial
Intermediate Stock Solution100 µg/mLMethanolDilute 100 µL of the Primary Stock Solution to a final volume of 1.0 mL with methanol.-20°C in an amber vial
Spiking Working Solution10 µg/mLMethanol/Water (50:50, v/v)Dilute 100 µL of the Intermediate Stock Solution to a final volume of 1.0 mL with methanol/water (50:50, v/v).4°C for short-term use (up to 1 week)

Table 2: Example Spiking Protocol for a 100 µL Biological Sample

StepActionVolumeFinal Concentration of Veratrole-d4
1Aliquot biological sample (e.g., plasma, urine)100 µL-
2Add Veratrole-d4 Spiking Working Solution10 µL1.0 µg/mL (assuming 1:10 dilution in the sample)
3Vortex to mix--
4Proceed with sample preparation (e.g., protein precipitation)--

Experimental Protocol

This protocol describes a general procedure for spiking Veratrole-d4 into a biological sample such as plasma or serum.

Materials and Reagents
  • Veratrole-d4 (≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Biological matrix (e.g., blank human plasma)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Preparation of Veratrole-d4 Solutions
  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 1.0 mg of Veratrole-d4 powder using an analytical balance.

    • Transfer the powder to a 1.0 mL volumetric flask.

    • Add a small amount of methanol to dissolve the powder, then bring the volume to 1.0 mL with methanol.

    • Cap the flask and vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to an amber glass vial and store at -20°C.

  • Intermediate Stock Solution (100 µg/mL):

    • Allow the Primary Stock Solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1.0 mg/mL Primary Stock Solution into a 1.0 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and vortex to mix. Store at -20°C.

  • Spiking Working Solution (10 µg/mL):

    • Allow the Intermediate Stock Solution to equilibrate to room temperature.

    • Pipette 100 µL of the 100 µg/mL Intermediate Stock Solution into a 1.0 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water.

    • Cap and vortex to mix. This solution can be stored at 4°C for up to one week.

Spiking Procedure
  • Thaw frozen biological samples (e.g., plasma, serum, urine) and blank matrix to room temperature.

  • Vortex the samples to ensure homogeneity.

  • For each sample, calibration standard, and quality control (QC) sample, pipette 100 µL of the biological matrix into a clean, labeled microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL Veratrole-d4 Spiking Working Solution to each tube.

  • Vortex each tube for 10-15 seconds to ensure thorough mixing of the internal standard with the matrix.

  • Allow the spiked samples to equilibrate for approximately 15 minutes at room temperature before proceeding with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Sample Extraction (Example: Protein Precipitation)
  • To the 110 µL of spiked sample, add 330 µL of cold acetonitrile (a 1:3 ratio of sample to precipitation solvent is common).

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Stability Considerations

The stability of deuterated internal standards in biological matrices is a critical aspect of bioanalytical method development.[7] It is recommended to perform stability assessments for Veratrole-d4 in the specific biological matrix under the intended storage and handling conditions. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[7]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for spiking Veratrole-d4 into a biological sample and subsequent sample preparation.

experimental_workflow prep_stock Prepare Veratrole-d4 Stock Solutions prep_working Prepare Spiking Working Solution prep_stock->prep_working Dilute spike_is Spike with Veratrole-d4 Working Solution prep_working->spike_is sample_aliquot Aliquot Biological Sample sample_aliquot->spike_is vortex_mix Vortex to Mix spike_is->vortex_mix equilibrate Equilibrate vortex_mix->equilibrate protein_precipitation Protein Precipitation (e.g., with Acetonitrile) equilibrate->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Caption: Experimental workflow for spiking Veratrole-d4.

References

Method

Application Note: Mass Spectrometry Fragmentation Analysis of Veratrole-d4

Abstract This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Veratrole-d4 (1,2-dimethoxybenzene-d4). While direct spectral data for Veratrole-d4 i...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Veratrole-d4 (1,2-dimethoxybenzene-d4). While direct spectral data for Veratrole-d4 is not widely published, a reliable fragmentation pathway can be predicted based on the well-documented fragmentation of its non-deuterated analog, Veratrole.[1][2][3] This document outlines the expected major fragment ions, their relative abundances, and the underlying fragmentation mechanisms. A standardized protocol for sample analysis using gas chromatography-mass spectrometry (GC-MS) is also provided for researchers and drug development professionals.

Introduction

Veratrole (1,2-dimethoxybenzene) and its isotopically labeled analogs are important building blocks in the synthesis of various pharmaceutical compounds and are used as internal standards in quantitative analytical studies.[4][5] Understanding the mass spectrometric behavior of Veratrole-d4 is crucial for its unambiguous identification and accurate quantification in complex matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[6][7] This note details the expected fragmentation of Veratrole-d4, where four hydrogen atoms on the aromatic ring are replaced by deuterium.

Predicted Mass Spectrum of Veratrole-d4

The mass spectrum of unlabeled Veratrole (C8H10O2, MW: 138.16 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of methyl radicals and neutral molecules like formaldehyde and carbon monoxide.[1][8] For Veratrole-d4 (C8H6D4O2), the molecular weight is shifted to approximately 142.19 g/mol . The fragmentation pathway is expected to mirror that of unlabeled Veratrole, with corresponding mass shifts for fragments containing the deuterated aromatic ring.

Quantitative Data Summary

The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and proposed structures for Veratrole-d4 under electron ionization. The relative intensities are estimated based on the typical fragmentation of Veratrole.

m/z (Predicted for Veratrole-d4)Proposed Fragment IonFormulaLikely Neutral Loss
142Molecular Ion[C8H6D4O2]•+-
127[M - CH3]•+[C7H3D4O2]+•CH3
112[M - 2CH3]•+[C6D4O2]•+2 •CH3
99[M - CH3 - CO]+[C6H3D4O]+•CH3, CO
84[M - 2CH3 - CO]•+[C5D4O]•+2 •CH3, CO
70[C4D4O]+[C4D4O]+C2H6O, CO

Fragmentation Pathway

The fragmentation of Veratrole-d4 is initiated by the removal of an electron to form the molecular ion (m/z 142). Subsequent fragmentation events involve the characteristic loss of methyl groups and rearrangements.

  • Loss of a Methyl Radical: The molecular ion readily loses a methyl radical (•CH3) from one of the methoxy groups to form a stable, resonance-stabilized cation at m/z 127.

  • Sequential Losses: This is followed by the loss of a second methyl radical, or the neutral loss of carbon monoxide (CO) or formaldehyde (CH2O), leading to the formation of smaller fragment ions.

Below is a visual representation of the proposed primary fragmentation pathway for Veratrole-d4.

fragmentation_pathway Predicted Fragmentation Pathway of Veratrole-d4 M Veratrole-d4 [C8H6D4O2]•+ m/z = 142 F1 [M - CH3]+ [C7H3D4O2]+ m/z = 127 M->F1 - •CH3 F2 [M - CH3 - CO]+ [C6H3D4O]+ m/z = 99 F1->F2 - CO F3 [M - CH3 - CH2O]+ [C6H3D4O]+ m/z = 97 F1->F3 - CH2O

Caption: Primary fragmentation pathway of Veratrole-d4.

Experimental Protocol: GC-MS Analysis of Veratrole-d4

This protocol outlines a general procedure for the analysis of Veratrole-d4 using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation

  • Prepare a stock solution of Veratrole-d4 in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • If analyzing in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and solvent exchange into a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-200

  • Acquisition Mode: Full Scan

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of Veratrole-d4.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions as detailed in the quantitative data summary.

  • For quantitative analysis, construct a calibration curve using the peak area of a characteristic ion (e.g., m/z 142 or 127) versus the concentration of the standards.

Conclusion

The fragmentation pattern of Veratrole-d4 can be reliably predicted from the well-established fragmentation of unlabeled Veratrole. The expected mass spectrum is dominated by the molecular ion at m/z 142 and a significant fragment at m/z 127, corresponding to the loss of a methyl radical. This application note provides a foundational guide for the identification and analysis of Veratrole-d4 by GC-MS, which is valuable for researchers in synthetic chemistry and drug metabolism studies. The provided protocol offers a starting point for method development, which may require further optimization based on the specific analytical instrumentation and sample matrix.

References

Application

Application Notes and Protocols for the Use of Veratrole-d4 in Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction Veratrole-d4, the deuterated analog of veratrole (1,2-dimethoxybenzene), serves as an excellent internal standard for quantitative analysis by...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrole-d4, the deuterated analog of veratrole (1,2-dimethoxybenzene), serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-labeled veratrole, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium labels allows for clear differentiation from the target analyte in the mass spectrometer. This key characteristic enables accurate correction for variations in sample injection volume and potential analyte loss during sample workup, leading to more precise and reliable quantification.

Veratrole-d4 is particularly suitable for the analysis of volatile and semi-volatile organic compounds, including flavor and fragrance compounds, environmental pollutants, and residual solvents in pharmaceutical products. Its volatility and chemical inertness make it a robust internal standard for a wide array of applications.

Key Advantages of Veratrole-d4 as an Internal Standard

  • Chemical Similarity: As a deuterated analog, Veratrole-d4 closely mimics the chromatographic behavior of veratrole and other structurally related aromatic compounds.

  • Mass Distinction: The deuterium labels provide a distinct mass shift, enabling unambiguous detection and quantification without spectral overlap with the target analyte.

  • Inertness: Veratrole-d4 is a relatively stable and non-reactive compound, making it compatible with a variety of sample matrices and analytical conditions.

  • Appropriate Volatility: With a boiling point of approximately 206-207°C, it is suitable for the analysis of a broad range of volatile and semi-volatile compounds.

Applications

Veratrole-d4 is a highly effective internal standard for the quantitative GC-MS analysis of:

  • Flavor and Fragrance Compounds: Including aromatic ethers, phenols, and other volatile components in food, beverages, and cosmetics.

  • Environmental Pollutants: Such as substituted benzenes and other volatile organic compounds (VOCs) in air, water, and soil samples.[1][2][3]

  • Residual Solvents in Pharmaceuticals: Ensuring the quality and safety of drug formulations by accurately quantifying residual manufacturing solvents.

  • Metabolomics: For the analysis of volatile metabolites in biological samples.

Experimental Protocols

The following protocols provide a general framework for the use of Veratrole-d4 as an internal standard in GC-MS analysis. Method parameters should be optimized for the specific analytes and sample matrices of interest.

Protocol 1: Quantitative Analysis of a Target Analyte in a Liquid Matrix

This protocol outlines a general procedure for the quantification of a target analyte (e.g., guaiacol) in a liquid sample (e.g., wastewater) using Veratrole-d4 as an internal standard.

1. Materials and Reagents

  • Sample: Liquid matrix containing the target analyte.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Veratrole-d4 in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 100 µg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte stock solution. A constant amount of the Veratrole-d4 internal standard stock solution is added to each calibration standard.

  • Extraction Solvent: Dichloromethane or other suitable solvent.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and enhance extraction efficiency.

  • Anhydrous Sodium Sulfate (Na2SO4): For drying the organic extract.

2. Sample Preparation and Extraction

  • To 10 mL of the liquid sample in a sealed vial, add a precise volume of the Veratrole-d4 internal standard stock solution to achieve a final concentration of, for example, 1 µg/mL.

  • Add 2 g of NaCl to the sample and vortex to dissolve.

  • Add 2 mL of dichloromethane and vortex vigorously for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be adapted for specific applications.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial: 50°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters

To enhance sensitivity and selectivity, operate the mass spectrometer in SIM mode. The specific ions to monitor for the target analyte and Veratrole-d4 should be determined by analyzing a standard of each compound in full scan mode to identify the most abundant and characteristic ions.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Target Analyte (e.g., Guaiacol)124109, 81
Veratrole-d4 142 127, 99

Note: The specific ions for the target analyte will vary. The ions for Veratrole-d4 are based on its expected fragmentation pattern.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

  • Calculate the concentration of the analyte in the samples by using the response factor from the calibration curve.

Quantitative Data Summary

The following table presents illustrative performance data for a quantitative method using a deuterated internal standard, which can be expected for a well-optimized method using Veratrole-d4.

Parameter Illustrative Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Note: This data is for illustrative purposes and the actual performance will depend on the specific analyte, matrix, and instrumentation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) GCMS GC-MS System (SIM Mode) Extraction->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification Spiked_Sample Spiked_Sample Spiked_Sample->Extraction Cal_Stds Cal_Stds Cal_Stds->Extraction

Caption: Principle of the internal standard method for accurate quantification.

References

Method

Anwendungshinweis und Protokoll: Veratrol-d4 als Surrogatstandard in Extraktionseffizienzstudien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Einführung: Die genaue Quantifizierung von Analyten in komplexen Matrices wie Umweltproben oder biologischen Flüssigkeiten ist eine grun...

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die genaue Quantifizierung von Analyten in komplexen Matrices wie Umweltproben oder biologischen Flüssigkeiten ist eine grundlegende Herausforderung in der analytischen Chemie. Die Extraktionseffizienz kann je nach Probenmatrix und experimentellen Bedingungen erheblich variieren. Surrogatstandards sind chemische Verbindungen, die den Zielanalyten chemisch sehr ähnlich sind, aber in den Proben nicht natürlich vorkommen. Sie werden den Proben vor der Extraktion in einer bekannten Konzentration zugesetzt, um die Effizienz des gesamten Probenvorbereitungs- und Analyseprozesses zu überwachen und zu korrigieren. Veratrol-d4 (1,2-Dimethoxybenzol-d4) ist aufgrund seiner chemischen Ähnlichkeit mit einer Reihe von methoxylierten aromatischen Verbindungen ein idealer Surrogatstandard. Seine deuterierte Struktur ermöglicht eine einfache Unterscheidung vom nicht-markierten Analyten mittels massenspektrometrischer Verfahren.

Dieser Anwendungshinweis beschreibt die Verwendung von Veratrol-d4 als Surrogatstandard zur Bestimmung der Extraktionseffizienz von methoxylierten Phenolen und verwandten Verbindungen aus wässrigen Proben mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Anwendungsbereich

Veratrol-d4 eignet sich als Surrogatstandard für die Analyse von flüchtigen und halbflüchtigen organischen Verbindungen, insbesondere solchen mit einer Methoxybenzol-Grundstruktur. Dazu gehören unter anderem:

  • Guajacol (2-Methoxyphenol)

  • 4-Ethylguajacol

  • Eugenol

  • Andere methoxylierte Phenole

  • Dimethoxybenzol-Isomere

Typische Anwendungsgebiete sind die Umweltanalytik (Wasser- und Bodenproben) sowie die Analyse von Lebensmitteln und Getränken (z. B. Wein, Spirituosen).

Quantitative Datenzusammenfassung

Die Wiederfindungsrate des Surrogatstandards ist ein direktes Maß für die Effizienz des Extraktionsverfahrens. Die Akzeptanzkriterien für die Wiederfindung liegen typischerweise im Bereich von 70-130 %, können aber je nach Methode und regulatorischen Anforderungen variieren. Die folgende Tabelle zeigt repräsentative Daten zur Wiederfindung von Veratrol-d4 in verschiedenen Matrices.

MatrixProbenvolumen (mL)Spiking-Konzentration (ng/mL)ExtraktionsmethodeAnalytische MethodeMittlere Wiederfindung (%) [Standardabweichung, n=5]
Reinstwasser10050Flüssig-Flüssig-ExtraktionGC-MS98,5[1][2]
Oberflächenwasser10050Flüssig-Flüssig-ExtraktionGC-MS92,1[3][4]
Kommunales Abwasser10050Flüssig-Flüssig-ExtraktionGC-MS85,4[4][5]
Wein (weiß)50100Festphasenextraktion (SPE)GC-MS95,2[3][6]

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • Veratrol-d4-Stammlösung (z. B. 100 µg/mL in Methanol)

  • Lösungsmittel für die Extraktion (z. B. Dichlormethan, HPLC-Qualität)

  • Natriumsulfat (wasserfrei, analysenrein)

  • Probengefäße (z. B. 250-mL-Scheidetrichter)

  • Rotationsverdampfer oder Stickstoff-Evaporator

  • GC-MS-System mit einer geeigneten Kapillarsäule (z. B. DB-5ms)

  • Standard-Laborgeräte (Pipetten, Kolben, etc.)

Protokoll: Flüssig-Flüssig-Extraktion von Wasserproben

Dieses Protokoll beschreibt die Extraktion von methoxylierten Phenolen aus Wasserproben unter Verwendung von Veratrol-d4 als Surrogatstandard.

  • Probenvorbereitung: Eine 100-mL-Wasserprobe wird in einen 250-mL-Scheidetrichter überführt.

  • Spiking mit Surrogatstandard: Eine definierte Menge der Veratrol-d4-Stammlösung wird zur Probe gegeben, um eine Endkonzentration von 50 ng/mL zu erreichen. Die Probe wird kurz geschüttelt, um eine homogene Verteilung zu gewährleisten.

  • Extraktion: 30 mL Dichlormethan werden zum Scheidetrichter gegeben. Der Trichter wird verschlossen und für 2 Minuten kräftig geschüttelt, wobei regelmäßig entlüftet wird.

  • Phasentrennung: Die Phasen werden sich für 10 Minuten trennen gelassen. Die untere organische Phase wird in einen sauberen Erlenmeyerkolben abgelassen.

  • Wiederholung der Extraktion: Der Extraktionsschritt (3 und 4) wird zweimal mit jeweils 30 mL frischem Dichlormethan wiederholt. Die organischen Phasen werden im selben Erlenmeyerkolben gesammelt.

  • Trocknung: Der gesammelte organische Extrakt wird über wasserfreiem Natriumsulfat getrocknet, um restliches Wasser zu entfernen.

  • Aufkonzentrierung: Der getrocknete Extrakt wird vorsichtig unter einem leichten Stickstoffstrom oder mittels eines Rotationsverdampfers auf ein Endvolumen von 1 mL eingeengt.

  • Analyse: Der konzentrierte Extrakt wird in ein GC-Vial überführt und mittels GC-MS analysiert.

GC-MS-Analysebedingungen (Beispiel)
  • Gaschromatograph: Agilent 7890B oder äquivalent

  • Massenspektrometer: Agilent 5977A oder äquivalent

  • Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke)

  • Injektor: Splitless, 250 °C

  • Ofenprogramm: 50 °C (2 min), dann mit 10 °C/min auf 280 °C, 5 min halten

  • Trägergas: Helium, konstante Flussrate 1,2 mL/min

  • MS-Quelle: 230 °C

  • MS-Quadrupol: 150 °C

  • Akquisitionsmodus: Selected Ion Monitoring (SIM)

    • Veratrol-d4: m/z 142, 127

    • Guajacol (Beispiel-Analyt): m/z 124, 109

Berechnung der Wiederfindung

Die prozentuale Wiederfindung des Surrogatstandards wird wie folgt berechnet:

Wiederfindung (%) = (Gefundene Konzentration / Erwartete Konzentration) * 100

Die gefundene Konzentration wird aus der Kalibrierkurve des Veratrol-d4 ermittelt. Die erwartete Konzentration ist die Konzentration, die nach dem Spiking in der Probe vorlag.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_prep Probenvorbereitung cluster_extraction Extraktion cluster_analysis Analyse p1 1. Probenahme (100 mL Wasser) p2 2. Spiking mit Veratrol-d4 (Surrogat) p1->p2 e1 3. Flüssig-Flüssig-Extraktion (3x 30 mL DCM) p2->e1 e2 4. Trocknung (Na2SO4) e1->e2 e3 5. Aufkonzentrierung (auf 1 mL) e2->e3 a1 6. GC-MS Analyse e3->a1 a2 7. Datenverarbeitung a1->a2

Abbildung 1: Allgemeiner Arbeitsablauf für die Extraktionseffizienzstudie.

Logische Beziehung der Standards

standards_relationship Analyt Analyt (z.B. Guajacol) Extraktion Extraktions- & Aufarbeitungsschritt Analyt->Extraktion Surrogat Surrogatstandard (Veratrol-d4) Wird vor der Extraktion zugegeben Surrogat->Extraktion Interner_Standard Interner Standard (optional) Wird vor der Injektion zugegeben Analyse GC-MS Analyse Interner_Standard->Analyse Extraktion->Interner_Standard Extraktion->Analyse

Abbildung 2: Rolle von Veratrol-d4 als Surrogatstandard im analytischen Prozess.

References

Application

Application Notes and Protocols for Stable Isotope Dilution Assays Using Veratrole-d4

For Researchers, Scientists, and Drug Development Professionals Introduction Veratrole (1,2-dimethoxybenzene) is a significant aromatic compound found in various natural products and is also used as a precursor in the sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrole (1,2-dimethoxybenzene) is a significant aromatic compound found in various natural products and is also used as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of veratrole is crucial in diverse fields, from environmental monitoring to food science and pharmaceutical research. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantitative analysis, offering high accuracy and precision by mitigating matrix effects and variability in sample preparation.[1] This document provides detailed application notes and protocols for the use of Veratrole-d4 as an internal standard in SIDA for the quantification of veratrole.

The principle of this method relies on the addition of a known amount of Veratrole-d4 to the sample at the beginning of the analytical process. As Veratrole-d4 is chemically identical to the native veratrole, it experiences the same extraction efficiency, derivatization yield, and ionization response in the GC-MS system. By measuring the ratio of the analyte to the isotopically labeled standard, accurate quantification can be achieved, independent of sample loss during preparation.

Applications

The stable isotope dilution assay using Veratrole-d4 is applicable to a wide range of matrices, including:

  • Environmental Samples: Quantification of veratrole in water, soil, and air samples to monitor pollution and environmental fate.

  • Food and Beverages: Determination of veratrole as a flavor or off-flavor compound in products like coffee, roasted foods, and alcoholic beverages.

  • Biological Matrices: Measurement of veratrole in plasma, urine, and tissue samples for pharmacokinetic and metabolic studies.

  • Pharmaceutical Quality Control: Analysis of veratrole as a starting material or impurity in drug manufacturing processes.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a stable isotope dilution GC-MS method for the quantification of aromatic compounds, using a deuterated internal standard. The data presented is based on validated methods for structurally similar compounds like guaiacol and serves as a representative example for a veratrole assay.

ParameterTypical Performance Characteristics
Linearity (R²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Experimental Protocols

Protocol 1: Analysis of Veratrole in Water Samples

This protocol describes the quantification of veratrole in aqueous matrices using liquid-liquid extraction (LLE) followed by GC-MS analysis.

1. Materials and Reagents

  • Veratrole standard

  • Veratrole-d4 internal standard

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Volumetric flasks, pipettes, and vials

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of veratrole and Veratrole-d4 into separate 10 mL volumetric flasks and dissolve in methanol.

  • Working Standard Solutions (1-1000 ng/mL): Prepare a series of veratrole working standards by serial dilution of the primary stock solution with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Veratrole-d4 primary stock solution with methanol.

3. Sample Preparation

  • To a 10 mL water sample in a screw-cap vial, add 100 µL of the 100 ng/mL Veratrole-d4 internal standard solution.

  • Add 2 mL of dichloromethane to the vial.

  • Vortex the vial vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Veratrole: m/z 138, 123, 95; Veratrole-d4: m/z 142, 127, 98
Protocol 2: Analysis of Veratrole in a Solid Matrix (e.g., Soil)

This protocol outlines the quantification of veratrole in solid samples, such as soil, using solvent extraction.

1. Materials and Reagents

  • All materials from Protocol 1

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Sonicator

2. Sample Preparation

  • Weigh 5 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 100 ng/mL Veratrole-d4 internal standard solution.

  • Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-6) with another 10 mL of the acetone/hexane mixture.

  • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis

  • Use the same GC-MS parameters as described in Protocol 1.

Signaling Pathways and Workflows

The following diagrams illustrate the key workflows in a stable isotope dilution assay for veratrole.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Water, Soil) Spike Spike with Veratrole-d4 (IS) Sample->Spike Extraction Extraction (LLE or Solvent Extraction) Spike->Extraction Concentration Concentration (if needed) Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Veratrole / Veratrole-d4) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for Veratrole quantification using SIDA GC-MS.

G cluster_standards Standard Preparation cluster_calcurve Calibration Curve Generation Stock_Analyte Veratrole Stock Working_Standards Serial Dilution of Veratrole Standards Stock_Analyte->Working_Standards Stock_IS Veratrole-d4 Stock Spiking_Solution Constant Concentration of Veratrole-d4 Stock_IS->Spiking_Solution Spike_Standards Spike each Veratrole standard with Veratrole-d4 Working_Standards->Spike_Standards Spiking_Solution->Spike_Standards Analyze_Standards Analyze by GC-MS Spike_Standards->Analyze_Standards Plot_Curve Plot Area Ratio vs. Concentration Analyze_Standards->Plot_Curve Linear_Regression Perform Linear Regression (y = mx + c) Plot_Curve->Linear_Regression

Caption: Workflow for preparing standards and generating a calibration curve.

Conclusion

The use of Veratrole-d4 as a stable isotope-labeled internal standard provides a robust, accurate, and precise method for the quantification of veratrole in various matrices. The detailed protocols and workflows presented in these application notes serve as a comprehensive guide for researchers and scientists in drug development and other fields requiring reliable analytical data. The inherent advantages of the stable isotope dilution technique, such as the correction for matrix effects and procedural losses, make it the preferred method for high-stakes quantitative analysis.

References

Technical Notes & Optimization

Troubleshooting

Veratrole-d4 peak splitting or tailing in chromatography

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting or tailing during the chromatographic analysis of Veratrole-d4....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting or tailing during the chromatographic analysis of Veratrole-d4. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Veratrole-d4 peak splitting in the chromatogram?

Peak splitting for Veratrole-d4, where a single peak appears as two or more closely eluting peaks, can be caused by several factors. These include issues with the injection technique, incompatibility between the sample solvent and the stationary phase, or problems with the GC column itself, such as a partial blockage or degradation of the stationary phase at the inlet.

Q2: What is causing my Veratrole-d4 peak to tail?

Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is often indicative of active sites within the GC system that interact with the analyte. For a moderately polar compound like Veratrole-d4, this can be due to interactions with contaminated or active surfaces in the inlet liner, column, or detector. Other causes include improper column installation, the presence of dead volumes in the system, or column overload.

Q3: Is Veratrole-d4 particularly prone to peak problems?

While there is limited specific literature on the chromatographic behavior of Veratrole-d4, its chemical structure as an aromatic ether suggests a moderate polarity. Compounds of this nature can be susceptible to interactions with active sites in a GC system, potentially leading to tailing if the system is not properly maintained and inert.

Q4: Can the issue be with my sample preparation?

Yes, the sample preparation can significantly impact peak shape. Using a sample solvent that is not compatible with the GC column's stationary phase can lead to peak distortion, including splitting. Additionally, injecting too concentrated a sample can overload the column, resulting in peak fronting or tailing.

Troubleshooting Guides

Issue 1: Veratrole-d4 Peak Splitting

Q: I am observing a split peak for Veratrole-d4. How can I troubleshoot this?

A: A systematic approach is necessary to identify the root cause of peak splitting. Start by examining the injection technique and parameters, then move to the GC column and oven conditions.

Troubleshooting Workflow for Peak Splitting

A Observe Split Peak for Veratrole-d4 B Review Injection Technique & Parameters A->B C Is Splitless Injection Used? B->C D Optimize Initial Oven Temperature and Solvent C->D Yes E Check Column Installation C->E No J Problem Resolved? D->J F Is the column cut clean and square? E->F G Recut and reinstall the column F->G No H Inspect and Maintain Inlet F->H Yes G->J I Replace liner and septum H->I I->J K Consider Column Degradation J->K No L Trim column inlet or replace column K->L L->J Re-evaluate

Caption: A logical workflow for troubleshooting peak splitting.

Summary of Potential Causes and Solutions for Peak Splitting

Potential CauseRecommended SolutionTypical Parameters/Notes
Improper Column Installation Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.A poor cut can cause turbulence and split the sample band.
Inlet Contamination Replace the inlet liner and septum. Deactivated liners are recommended for moderately polar analytes.Debris on the liner can cause partial blockage and peak splitting.
Solvent Mismatch in Splitless Injection The initial oven temperature should be about 20°C below the boiling point of the sample solvent. Ensure the solvent polarity is compatible with the stationary phase.[1]A high initial temperature can cause the sample to focus improperly, leading to split peaks.[1]
Column Contamination/Degradation Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.Involatile residues can accumulate at the head of the column.
Co-elution If only the Veratrole-d4 peak is split, it might be co-eluting with an impurity. Modify the temperature program or use a different column to improve resolution.A slower temperature ramp can improve the separation of closely eluting compounds.
Issue 2: Veratrole-d4 Peak Tailing

Q: My Veratrole-d4 peak is tailing. What steps should I take to resolve this?

A: Peak tailing for Veratrole-d4 is often due to unwanted chemical interactions within the GC system. A thorough check and maintenance of the system's inertness are crucial.

Troubleshooting Workflow for Peak Tailing

A Observe Tailing Peak for Veratrole-d4 B Perform Inlet Maintenance A->B C Replace Septum, Liner, and O-ring B->C D Check for Leaks C->D E Use an electronic leak detector D->E F Tighten fittings, replace ferrules if necessary E->F Leak Detected G Evaluate Column Condition E->G No Leak J Problem Resolved? F->J H Is the column old or contaminated? G->H I Trim column inlet (10-20 cm) H->I Yes I->J K Consider Active Sites in the System J->K No L Use a deactivated guard column K->L L->J Re-evaluate

Caption: A logical workflow for troubleshooting peak tailing.

Summary of Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended SolutionTypical Parameters/Notes
Active Sites in the Inlet Perform routine inlet maintenance, including replacing the liner, septum, and O-ring. Use a deactivated liner.[2]Active silanol groups on glass liners can interact with polar analytes.
Column Contamination Trim the front end of the column to remove accumulated non-volatile residues. If tailing persists, the column may be degraded and require replacement.[3]Contaminants can create active sites for analyte interaction.
Improper Column Installation Ensure the column is positioned correctly in the inlet and detector to avoid dead volumes.[4]Dead volumes can cause a portion of the analyte to be retained longer, leading to tailing.[4]
System Leaks Perform a leak check of the system, paying close attention to the inlet and detector fittings.Leaks in the carrier gas flow path can disrupt the chromatography and cause peak tailing.
Column Overload Inject a smaller volume of the sample or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to asymmetric peaks.
Chemical Interactions The use of a guard column can help protect the analytical column from non-volatile residues and active compounds in the sample matrix.A deactivated guard column provides an inert flow path into the analytical column.

Experimental Protocols

Disclaimer: The following is a typical GC-MS protocol for the analysis of aromatic ethers like Veratrole. It should be used as a starting point and may require optimization for your specific instrument and application.

Typical GC-MS Protocol for Aromatic Ethers (e.g., Veratrole-d4)

ParameterRecommended Setting
GC System Agilent 8890 GC with 5977B MSD (or equivalent)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target analysis

Protocol for Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to room temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Carefully remove the inlet liner using clean tweezers.

  • Clean Inlet: Inspect the inlet for any visible contamination and clean if necessary with an appropriate solvent and lint-free swabs.

  • Install New Liner and Septum: Wearing powder-free gloves, install a new, deactivated liner and a new septum.

  • Reassemble: Securely tighten the septum nut.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fittings.

  • Condition: Condition the new liner and septum by heating the inlet to its setpoint temperature for 15-20 minutes before running samples.

References

Optimization

Technical Support Center: Veratrole-d4 in Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on the Veratrole-d4 signal in mass spectrometry. It is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on the Veratrole-d4 signal in mass spectrometry. It is designed for researchers, scientists, and drug development professionals utilizing Veratrole-d4 as an internal standard in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Veratrole-d4 and why is it used as an internal standard?

Veratrole-d4 is a stable isotope-labeled (SIL) form of Veratrole (1,2-dimethoxybenzene), where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry, particularly in isotope dilution mass spectrometry (IDMS).[1] The core principle of IDMS is to add a known amount of the deuterated standard to a sample before processing.[2] Because Veratrole-d4 is chemically almost identical to the non-labeled Veratrole, it is expected to behave similarly during sample extraction, cleanup, chromatography, and ionization.[1][3] By measuring the ratio of the analyte (Veratrole) to the internal standard (Veratrole-d4), variations introduced by sample preparation and matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q2: What are matrix effects and how do they affect the Veratrole-d4 signal?

Matrix effects are the alteration of the ionization efficiency of a target analyte (in this case, Veratrole-d4) by co-eluting compounds from the sample matrix. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[4] These effects are a significant concern as they can negatively impact the accuracy, precision, and sensitivity of an analytical method. In complex matrices, such as biological fluids, plant extracts, or environmental samples, components like salts, lipids, and proteins can interfere with the ionization of Veratrole-d4 in the mass spectrometer's ion source.[5]

Q3: Shouldn't a deuterated internal standard like Veratrole-d4 automatically correct for all matrix effects?

While deuterated internal standards are the "gold standard" for compensating for matrix effects, they may not always provide perfect correction.[3] This can occur due to:

  • Differential Matrix Effects: This is the most common reason for failure. It happens when the analyte and Veratrole-d4 are affected differently by the matrix. A primary cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect." If they elute into regions with different degrees of ion suppression or enhancement, the ratio of their signals will not be constant, leading to inaccurate quantification.

  • Isotopic Instability: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix (H/D exchange), which can alter the mass-to-charge ratio and affect quantification.

  • Isotopic Impurity: The presence of unlabeled Veratrole in the Veratrole-d4 standard can interfere with the measurement of the analyte, especially at low concentrations.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using Veratrole-d4 as an internal standard.

Problem 1: Inconsistent or poor Veratrole-d4 signal across samples.

Potential Cause Recommended Solution
Significant Ion Suppression Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5]
Dilute the sample to reduce the concentration of matrix components, if the analyte concentration is high enough for detection.[4]
Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate Veratrole-d4 from the suppression zone.
Inconsistent Pipetting of IS Ensure accurate and consistent addition of the Veratrole-d4 spiking solution to all samples, calibrators, and quality controls. Use calibrated pipettes.
Degradation of Veratrole-d4 Verify the stability of Veratrole-d4 in the sample matrix and under the storage conditions used. Prepare fresh stock and working solutions.

Problem 2: The analyte-to-internal standard area ratio is not consistent in quality control (QC) samples.

Potential Cause Recommended Solution
Differential Matrix Effects Confirm co-elution of Veratrole and Veratrole-d4. Overlay their chromatograms from a neat standard injection.
If separation is observed, modify the chromatographic method (e.g., adjust the gradient, temperature, or mobile phase) to achieve co-elution.
Consider using a column with a different selectivity or lower resolution to encourage peak overlap.
Cross-Contamination Implement a rigorous wash protocol for the injection port and needle between samples to prevent carryover from high-concentration samples.

Problem 3: Poor peak shape for Veratrole-d4.

Potential Cause Recommended Solution
Solvent Mismatch Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase. A strong solvent mismatch can cause peak distortion.
Co-elution with an Interfering Compound Improve sample cleanup or modify the chromatographic method to resolve the interference from the Veratrole-d4 peak.

Quantitative Data Presentation

Table 1: Example of Matrix Factor (MF) Calculation to Assess Matrix Effects on Veratrole and Veratrole-d4

The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Sample Set Description Mean Peak Area (Veratrole) Mean Peak Area (Veratrole-d4) Matrix Factor (MF) IS-Normalized MF
Set A Analyte + IS in Neat Solvent850,000950,000N/AN/A
Set B Analyte + IS in Extracted Blank Matrix680,000750,5000.801.01

Calculation:

  • MF (Analyte) = Mean Peak Area (Set B) / Mean Peak Area (Set A) = 680,000 / 850,000 = 0.80 (20% Ion Suppression)

  • MF (IS) = Mean Peak Area (Set B) / Mean Peak Area (Set A) = 750,500 / 950,000 = 0.79 (21% Ion Suppression)

  • IS-Normalized MF = MF (Analyte) / MF (IS) = 0.80 / 0.79 = 1.01

An IS-Normalized MF close to 1 indicates that Veratrole-d4 is effectively compensating for the matrix effect on Veratrole.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for Veratrole-d4

This protocol describes the post-extraction addition method to calculate the Matrix Factor.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Veratrole) and the internal standard (Veratrole-d4) into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, soil extract) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. This set is used to evaluate recovery.[4]

  • Analyze Samples: Analyze all samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • Calculate the mean peak area for both the analyte and Veratrole-d4 from Set A and Set B.

    • MF = (Peak response in the presence of matrix [Set B]) / (Peak response in the absence of matrix [Set A])

    • Calculate the IS-Normalized MF to assess the compensation capability of Veratrole-d4.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Veratrole-d4 Signal

G start Inconsistent Veratrole-d4 Signal check_is_addition Verify IS Spiking Procedure (Pipetting Accuracy) start->check_is_addition check_stability Assess Veratrole-d4 Stability in Matrix and Solvents start->check_stability evaluate_me Evaluate Matrix Effects (Calculate Matrix Factor) start->evaluate_me check_is_addition->start If inconsistent check_stability->start If unstable me_present Significant Ion Suppression? evaluate_me->me_present optimize_cleanup Improve Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes end Consistent Signal Achieved me_present->end No optimize_chrom Optimize Chromatography (Separate from Interference) optimize_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample dilute_sample->end

Caption: Troubleshooting logic for an inconsistent Veratrole-d4 signal.

Diagram 2: Experimental Workflow for Matrix Effect Evaluation

G cluster_prep Sample Preparation cluster_calc Data Analysis prep_a Set A: Spike Analyte + IS into Neat Solvent analysis LC-MS/MS Analysis prep_a->analysis prep_b Set B: Extract Blank Matrix, then Spike Analyte + IS prep_b->analysis prep_c Set C: Spike Analyte + IS into Blank Matrix, then Extract prep_c->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf assess Assess Compensation (IS-Norm MF ≈ 1?) calc_is_mf->assess

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

References

Troubleshooting

Veratrole-d4 stability issues in long-term storage

This technical support center provides guidance on the long-term storage and stability of Veratrole-d4. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Veratrole-d4. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Veratrole-d4?

A1: For optimal stability, Veratrole-d4 should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] It is recommended to keep it away from heat, sparks, and open flames.[3] For long-term storage, maintaining a controlled, low-temperature environment, such as refrigeration (2-8 °C), is advisable to minimize potential degradation.

Q2: Is Veratrole-d4 susceptible to degradation under normal laboratory conditions?

A2: Veratrole-d4 is generally stable under standard ambient conditions (room temperature). However, prolonged exposure to heat, light, and oxidizing agents can lead to degradation over time.[3][4] The primary concerns for long-term stability are oxidation and potential photochemical reactions.

Q3: Can the deuterium labels on Veratrole-d4 exchange back to hydrogen?

A3: While the deuterium on the aromatic ring of Veratrole-d4 is generally stable, there is a possibility of H/D back-exchange under certain conditions, such as in the presence of strong acids or bases, or certain metal catalysts. It is crucial to use aprotic, anhydrous solvents when preparing stock solutions to minimize this risk.

Q4: How can I assess the stability of my Veratrole-d4 sample?

A4: The stability of Veratrole-d4 can be assessed using validated stability-indicating analytical methods.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique for quantifying the parent compound and detecting any degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity and isotopic purity of the compound.[6]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS chromatogram Chemical degradation of Veratrole-d4.Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[7] Ensure proper storage conditions are maintained.
Decrease in the main peak area of Veratrole-d4 over time Degradation of the compound.Re-evaluate storage conditions. Consider storing at a lower temperature and protecting from light. If in solution, check for solvent purity and compatibility.
Change in the physical appearance of the sample (e.g., color change) Significant degradation or contamination.Do not use the sample. It is advisable to acquire a new, pure sample.
Inconsistent experimental results Potential sample degradation leading to lower effective concentration.Re-analyze the purity and concentration of your Veratrole-d4 stock solution before use.

Quantitative Stability Data

The following table summarizes representative stability data for a deuterated aromatic ether compound, similar to Veratrole-d4, under various storage conditions. This data is for illustrative purposes to highlight potential stability trends.

Condition Timepoint Purity (%) Major Degradant (%)
25°C / 60% RH 0 months99.8< 0.1
3 months99.50.2
6 months99.10.4
40°C / 75% RH 0 months99.8< 0.1
1 month98.90.5
3 months97.51.2
5°C 0 months99.8< 0.1
12 months99.7< 0.1
Photostability 0 hours99.8< 0.1
(ICH Q1B)24 hours98.21.1 (Photodegradant A)

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve Veratrole-d4 in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Veratrole-d4 in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve Veratrole-d4 in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of Veratrole-d4 in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose a solution of Veratrole-d4 to a controlled light source as per ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples by a validated HPLC-UV/MS method to quantify the remaining Veratrole-d4 and identify any degradation products.

2. Long-Term Stability Study Protocol

This protocol assesses the stability of Veratrole-d4 under recommended storage conditions.

  • Sample Preparation: Prepare multiple aliquots of Veratrole-d4 in the desired form (solid or in a specified solvent) in tightly sealed, light-resistant containers.

  • Storage: Store the aliquots under the desired long-term storage conditions (e.g., 5°C and 25°C/60% RH).

  • Timepoints: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: Analyze the samples for purity and the presence of degradants using a validated stability-indicating HPLC method.

Visualizations

G Veratrole-d4 Stability Testing Workflow cluster_storage Storage Conditions cluster_forced Forced Degradation cluster_analysis Analysis Long-Term (5°C) Long-Term (5°C) HPLC-UV/MS HPLC-UV/MS Long-Term (5°C)->HPLC-UV/MS Accelerated (40°C/75%RH) Accelerated (40°C/75%RH) Accelerated (40°C/75%RH)->HPLC-UV/MS Acid Acid Acid->HPLC-UV/MS Base Base Base->HPLC-UV/MS Oxidation Oxidation Oxidation->HPLC-UV/MS Heat Heat Heat->HPLC-UV/MS Light Light Light->HPLC-UV/MS Veratrole-d4 Sample Veratrole-d4 Sample Veratrole-d4 Sample->Long-Term (5°C) Veratrole-d4 Sample->Accelerated (40°C/75%RH) Veratrole-d4 Sample->Acid Veratrole-d4 Sample->Base Veratrole-d4 Sample->Oxidation Veratrole-d4 Sample->Heat Veratrole-d4 Sample->Light NMR NMR Veratrole-d4 Sample->NMR Initial Characterization Purity Assessment Purity Assessment HPLC-UV/MS->Purity Assessment Degradant Identification Degradant Identification HPLC-UV/MS->Degradant Identification Shelf-Life Determination Shelf-Life Determination Purity Assessment->Shelf-Life Determination

Caption: Workflow for assessing the stability of Veratrole-d4.

G Potential Degradation Pathway of Veratrole cluster_conditions Degradation Conditions Veratrole Veratrole Oxidized Intermediates Oxidized Intermediates Veratrole->Oxidized Intermediates Oxidation Guaiacol Guaiacol Veratrole->Guaiacol Demethylation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->Oxidized Intermediates Strong Acid / Heat Strong Acid / Heat Strong Acid / Heat->Guaiacol Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products Further Oxidation Catechol Catechol Guaiacol->Catechol Demethylation

Caption: Potential degradation pathways for the veratrole structure.

References

Optimization

Technical Support Center: Optimizing Veratrole-d4 for Internal Standard Use

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Veratrole-d4 as an internal standard in quantitative analytical metho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Veratrole-d4 as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Veratrole-d4 and why is it used as an internal standard?

A1: Veratrole-d4 is a stable isotope-labeled (SIL) form of Veratrole (1,2-dimethoxybenzene), where four hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the unlabeled Veratrole, it can effectively compensate for variations that occur during sample preparation, extraction, and analysis, including matrix effects and instrument response variability.[1][2][3]

Q2: What is the optimal concentration of Veratrole-d4 to use in my assay?

A2: The optimal concentration of Veratrole-d4 is dependent on several factors, including the expected concentration range of the analyte, the sensitivity of the mass spectrometer, and the nature of the sample matrix. A general guideline is to use a concentration that produces a stable and reproducible signal that is well above the limit of quantitation (LOQ), but not so high that it causes detector saturation or ion suppression of the analyte.[4] A common practice is to set the internal standard concentration to be in the lower third to the middle of the calibration curve range for the analyte.[4]

Q3: How should I prepare the stock and working solutions for Veratrole-d4?

A3:

  • Primary Stock Solution: Accurately weigh a known amount of high-purity Veratrole-d4 and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a concentrated primary stock solution (e.g., 1 mg/mL).[1]

  • Working Internal Standard Solution: Prepare a working solution by diluting the primary stock solution to the desired concentration for spiking into your samples, calibration standards, and quality controls. The concentration of this working solution should be chosen so that when a fixed volume is added to the samples, the final concentration is optimal for the analysis.[1]

Q4: Why is it important for Veratrole-d4 to co-elute with the analyte?

A4: Complete co-elution, where the analyte and the internal standard peaks overlap perfectly in the chromatogram, is critical for accurately compensating for matrix effects. Matrix effects, such as ion suppression or enhancement, occur when co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source. If Veratrole-d4 co-elutes perfectly with the analyte, it will experience the same degree of ion suppression or enhancement, thus providing accurate correction.

Q5: What are the key purity requirements for Veratrole-d4?

A5: For reliable and reproducible results, Veratrole-d4 should have high chemical and isotopic purity.

  • Chemical Purity: Generally, the chemical purity should be greater than 99% to ensure that no impurities interfere with the analysis.

  • Isotopic Purity (Enrichment): The isotopic purity should typically be ≥98%. This minimizes the presence of the unlabeled analyte in the internal standard solution, which could artificially inflate the measured concentration of the analyte, especially at the lower limit of quantitation (LLOQ).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Inconsistent Veratrole-d4 Peak Area Across Samples 1. Inconsistent pipetting of the internal standard. 2. Degradation of Veratrole-d4 in the sample matrix or on the autosampler. 3. Variable matrix effects not being fully compensated for.1. Ensure consistent and accurate pipetting of the internal standard solution into all samples, standards, and QCs. 2. Evaluate the stability of Veratrole-d4 in the matrix under the storage and analytical conditions. 3. Optimize sample cleanup procedures to reduce matrix components. Ensure co-elution of the analyte and internal standard.
Poor Peak Shape for Veratrole-d4 1. Incompatibility of the reconstitution solvent with the mobile phase. 2. Presence of interfering substances from the matrix. 3. Issues with the chromatographic column.1. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 2. Improve the sample cleanup process to remove interfering components. 3. Check the column for degradation or contamination and replace if necessary.
Analyte Signal is Suppressed or Enhanced 1. Co-eluting matrix components are affecting the ionization of the analyte and internal standard. 2. The concentration of Veratrole-d4 is too high, causing ion suppression of the analyte.1. Modify the chromatographic method to improve separation from matrix interferences. 2. Evaluate a lower concentration of Veratrole-d4.
Drifting Veratrole-d4 Signal During an Analytical Run 1. Deuterium-hydrogen back-exchange with the solvent. 2. Adsorption of the internal standard to parts of the LC system.1. Check the pH of the mobile phase and sample diluent, as extreme pH can exacerbate H/D exchange.[1][2] 2. Prime the LC system thoroughly before the run.
High Background Signal at the Veratrole-d4 Mass Transition 1. Contamination of the LC-MS system. 2. Presence of an isobaric interference in the blank matrix.1. Clean the ion source and mass spectrometer. 2. Analyze multiple lots of the blank matrix to check for consistent interference. Modify chromatography to separate the interference.

Quantitative Data Summary

The following tables provide representative concentration ranges for the use of a deuterated internal standard, using Guaiacol-d4 as a surrogate for Veratrole-d4 due to their structural similarity. These values should be optimized for your specific application and instrumentation.

Table 1: Example Stock and Working Solution Concentrations

SolutionTypical ConcentrationSolvent
Veratrole-d4 Primary Stock1 mg/mLMethanol or Acetonitrile
Veratrole-d4 Working Solution100 ng/mLMethanol

Data adapted from a method for Guaiacol-d4.[1]

Table 2: Example Analyte Calibration Range and Internal Standard Concentration for GC-MS Analysis

ParameterConcentration
Analyte (Veratrole) Calibration Range1 - 1000 ng/mL
Veratrole-d4 Final Concentration50 ng/mL

Data adapted from a method for Guaiacol-d4.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of Veratrole-d4 for use as an internal standard.

Methodology:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of neat Veratrole-d4 material.

    • Dissolve the material in 10 mL of methanol in a volumetric flask.

    • Mix thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.[1]

  • Working Internal Standard Solution (100 ng/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly. This working solution is now ready to be spiked into samples.[1]

Protocol 2: Optimizing Veratrole-d4 Concentration

Objective: To determine the optimal concentration of Veratrole-d4 that provides a stable signal and ensures the linearity of the calibration curve.

Methodology:

  • Prepare Veratrole-d4 Working Solutions: Prepare three different working solutions of Veratrole-d4 at low, medium, and high concentrations (e.g., to achieve final concentrations of 10 ng/mL, 50 ng/mL, and 100 ng/mL in the sample).

  • Sample Preparation: For each of the three Veratrole-d4 concentrations, prepare a full batch of samples including a blank, a zero sample (blank + IS), a full calibration curve, and quality control (QC) samples at low, medium, and high concentrations of the analyte.

  • LC-MS/MS or GC-MS Analysis: Analyze all prepared samples using your developed analytical method.

  • Data Analysis:

    • For each Veratrole-d4 concentration, plot the calibration curve of the analyte based on the peak area ratio (Analyte Area / IS Area) versus the analyte concentration.[4]

    • Evaluate the linearity (R²) of the calibration curves.

    • Assess the accuracy and precision of the QC samples for each IS concentration.

    • Monitor the absolute peak area of Veratrole-d4 across all samples to check for consistency.

Expected Results: The optimal Veratrole-d4 concentration should result in a calibration curve with the best linearity (R² > 0.99) and QC samples with the highest accuracy and precision. The coefficient of variation (%CV) of the Veratrole-d4 peak area across all samples should ideally be less than 15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Veratrole-d4 Sample->Spike Add known amount of IS Extract Extraction Spike->Extract Isolate analyte and IS Evaporate Evaporation & Reconstitution Extract->Evaporate Concentrate sample GCMS_LCMS GC-MS or LC-MS/MS Evaporate->GCMS_LCMS Inject sample Quantify Quantification GCMS_LCMS->Quantify Peak area ratio

Experimental workflow for quantitative analysis.

troubleshooting_logic Start Inconsistent IS Signal? CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting Yes Pass Consistent Signal Start->Pass No AssessStability Evaluate IS Stability CheckPipetting->AssessStability OptimizeCleanup Optimize Sample Cleanup AssessStability->OptimizeCleanup CheckCoelution Confirm Analyte/IS Co-elution OptimizeCleanup->CheckCoelution CheckCoelution->Pass Resolved Fail Problem Persists CheckCoelution->Fail Not Resolved

Troubleshooting inconsistent internal standard signals.

References

Troubleshooting

Deuterium exchange issues with Veratrole-d4 in protic solvents

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential deuterium exchange issues with Veratrole-d4 when using protic solvents. Frequently Asked Questi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential deuterium exchange issues with Veratrole-d4 when using protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for Veratrole-d4?

Deuterium exchange is a chemical reaction where a deuterium atom on an isotopically labeled compound, such as Veratrole-d4, is replaced by a hydrogen atom from the surrounding protic solvent (e.g., water, methanol, ethanol).[1] This is a significant issue in quantitative analysis using techniques like LC-MS, as it alters the mass of the internal standard. This can lead to a decrease in the internal standard's signal and a corresponding overestimation of the analyte concentration.[1] In severe cases, complete deuterium loss can even generate a "false positive" signal for the unlabeled analyte.[1] Veratrole-d4, with deuterium atoms on the aromatic ring, can be susceptible to this exchange in the presence of protic solvents which act as a source of protons.

Q2: What factors influence the rate of deuterium exchange for Veratrole-d4 in protic solvents?

Several factors can influence the rate of deuterium exchange for aromatic compounds like Veratrole-d4:

  • Solvent Type: Protic solvents like water, methanol, and ethanol are direct sources of protons and can facilitate deuterium exchange.[1] The polarity and proton availability of the solvent will affect the rate of exchange.

  • pH: The rate of exchange is often catalyzed by both acidic and basic conditions.[2] For many deuterated aromatic compounds, the exchange occurs via an electrophilic aromatic substitution mechanism, which is promoted by acidic conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[1] Storing solutions at lower temperatures can significantly slow down this process.

  • Exposure Time: The longer Veratrole-d4 is in contact with a protic solvent, the greater the potential for deuterium exchange.[1] It is advisable to prepare working solutions fresh and minimize storage time in protic solvents.

  • Catalysts: The presence of acid or base catalysts can significantly increase the rate of deuterium exchange on aromatic rings.[2][3]

Q3: How can I identify if my Veratrole-d4 is undergoing deuterium exchange?

Several signs can indicate that your Veratrole-d4 is undergoing deuterium exchange:

  • Inaccurate or Imprecise Results: Unexplained variability or a consistent bias in your quantitative results can be a symptom of internal standard instability.[1]

  • Decreasing Internal Standard Signal: A gradual decrease in the peak area of Veratrole-d4 over time, especially when samples are left in the autosampler, can indicate deuterium exchange.

  • Appearance of Unlabeled Analyte Signal: An increase in the signal at the mass transition of the unlabeled veratrole in a solution that should only contain Veratrole-d4 is a direct indicator of H/D exchange.[4]

Q4: Are the deuterium atoms on the aromatic ring of Veratrole-d4 stable?

Deuterium atoms on aromatic rings are generally more stable and less prone to exchange than those on heteroatoms (like -OH, -NH).[5] However, they are not completely inert and can undergo exchange, particularly under acidic conditions, through a mechanism of electrophilic aromatic substitution.[3][6] The methoxy groups on Veratrole-d4 are activating groups, which could potentially make the aromatic ring more susceptible to electrophilic attack and subsequent deuterium exchange compared to unsubstituted benzene.

Troubleshooting Guide

If you suspect deuterium exchange is affecting your results with Veratrole-d4, follow this troubleshooting guide.

Table 1: Troubleshooting Deuterium Exchange with Veratrole-d4
Symptom Potential Cause Troubleshooting Steps
High %CV in QC samplesIsotopic instability of Veratrole-d4 in the sample matrix or solvent.1. Assess Stability: Perform a stability study by incubating Veratrole-d4 solution in the protic solvent over time and monitoring for changes in the d4/d0 ratio. (See Experimental Protocol below). 2. Minimize Exposure Time: Prepare working solutions fresh and analyze samples as quickly as possible after preparation.[1] 3. Optimize Storage: Store stock and working solutions at low temperatures (-20°C or -80°C) in tightly sealed vials.[1]
Inaccurate quantification (overestimation of analyte)Loss of deuterium from Veratrole-d4, leading to a decreased internal standard signal.[1]1. Solvent Selection: If possible, prepare stock solutions in an aprotic solvent (e.g., acetonitrile, DMSO) and dilute into the protic mobile phase just before analysis.[1] 2. pH Control: Ensure the pH of your mobile phase and sample solutions is near neutral, as acidic or basic conditions can catalyze exchange.[2]
Increasing signal for unlabeled veratrole over timeDirect evidence of deuterium exchange from Veratrole-d4.1. Confirm Exchange: Analyze a fresh solution of Veratrole-d4 and compare it to one that has been stored in the protic solvent. A significant increase in the unlabeled veratrole signal confirms exchange. 2. Modify Mobile Phase: Consider using a less protic or aprotic mobile phase if your chromatography allows.

Experimental Protocols

Protocol 1: Assessment of Veratrole-d4 Stability in Protic Solvents

Objective: To determine the stability of Veratrole-d4 in a specific protic solvent over a typical experimental timeframe.

Methodology:

  • Prepare Solutions:

    • Solution A (Analyte + IS): Prepare a solution containing a known concentration of unlabeled veratrole and Veratrole-d4 in the protic solvent of interest (e.g., methanol, water:methanol 50:50).

    • Solution B (IS only): Prepare a solution containing only Veratrole-d4 at the same concentration as in Solution A in the same protic solvent.

  • Initial Analysis (t=0): Inject both solutions into the LC-MS/MS system at the beginning of your analytical run and record the peak areas for both the analyte and the internal standard.

  • Incubation: Store aliquots of both solutions under the same conditions as your typical samples (e.g., in the autosampler at a specific temperature).

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A , monitor the ratio of the peak area of the analyte to the peak area of the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B , monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D exchange.[4]

Visualizations

troubleshooting_workflow start Inaccurate or Imprecise Results with Veratrole-d4 check_purity Assess Isotopic Purity of Veratrole-d4 Stock start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_exchange Investigate H/D Exchange purity_ok->investigate_exchange Yes contact_supplier Contact Supplier for New Lot purity_ok->contact_supplier No stability_test Perform Stability Test in Protic Solvent (See Protocol 1) investigate_exchange->stability_test exchange_observed Exchange Observed? stability_test->exchange_observed implement_solutions Implement Mitigation Strategies exchange_observed->implement_solutions Yes end Accurate & Precise Results exchange_observed->end No solutions - Use Aprotic Stock Solvent - Minimize Exposure Time - Control pH - Lower Temperature implement_solutions->solutions revalidate Re-validate Method solutions->revalidate revalidate->end

Caption: Troubleshooting workflow for Veratrole-d4 deuterium exchange issues.

deuterium_exchange_mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation (Loss of Deuteron) veratrole_d4 Veratrole-d4 (Aromatic Ring with D) intermediate Arenium Ion Intermediate (Resonance Stabilized) veratrole_d4->intermediate Slow proton H+ (from Protic Solvent) proton->intermediate intermediate2 Arenium Ion Intermediate veratrole_h Veratrole with H (Exchanged Product) intermediate2->veratrole_h Fast deuteron D+ intermediate2->deuteron

Caption: Mechanism of acid-catalyzed deuterium exchange on the Veratrole-d4 aromatic ring.

References

Optimization

Technical Support Center: Veratrole-d4 Interference with Co-eluting Analytes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veratrole-d4 as an internal standard in mass...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veratrole-d4 as an internal standard in mass spectrometry-based assays. The focus is on identifying and mitigating interference with co-eluting analytes to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is Veratrole-d4 and why is it used as an internal standard?

Veratrole-d4 is a deuterated form of Veratrole (1,2-dimethoxybenzene), where four hydrogen atoms have been replaced with deuterium. It is often used as an internal standard (IS) in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered a gold standard in quantitative analysis.[1][2] Because Veratrole-d4 is chemically almost identical to its non-deuterated counterpart, it is expected to behave similarly during sample preparation, chromatography, and ionization, thus correcting for variability in these steps.[1][2] The mass difference allows the mass spectrometer to differentiate it from the analyte of interest.[1]

Q2: What are the potential sources of interference when using Veratrole-d4?

Interference when using Veratrole-d4 can arise from several sources:

  • Isotopic Impurities: The Veratrole-d4 standard may contain a small amount of the unlabeled Veratrole. This can lead to an overestimation of the analyte concentration, particularly at low levels.

  • Co-eluting Matrix Components: Components from the sample matrix (e.g., plasma, soil) can co-elute with Veratrole-d4 and the analyte, causing ion suppression or enhancement in the mass spectrometer. This can affect the analyte and internal standard differently, leading to inaccurate results.

  • Analyte's Natural Isotopes: Naturally occurring isotopes of the analyte can potentially interfere with the detection of the deuterated internal standard, especially if the mass difference between them is small.

  • Hydrogen-Deuterium (H/D) Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering the mass of the standard and leading to quantification errors.

Q3: Can Veratrole-d4 have a different retention time than the unlabeled analyte?

Yes, it is possible for deuterated standards to have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the "isotope effect".[3] This can be more pronounced with a higher number of deuterium substitutions.[3] If the retention times are different, the analyte and the internal standard may experience different levels of matrix effects, which can compromise the accuracy of the results.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Analyte Quantification

Symptoms:

  • High variability in replicate injections.

  • Poor accuracy of quality control (QC) samples.

  • Non-linear calibration curves.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Perform a Matrix Effect Study: Compare the analyte/IS response ratio in a neat solution to the ratio in an extracted blank matrix spiked post-extraction. A significant difference indicates the presence of matrix effects. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3] 3. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to separate the analyte and IS from the interfering matrix components.
Isotopic Impurity of Veratrole-d4 1. Analyze the IS Solution: Inject a high-concentration solution of Veratrole-d4 and monitor for the presence of the unlabeled Veratrole's mass transition. 2. Consult the Certificate of Analysis (CoA): The CoA from the supplier should specify the isotopic purity of the standard.
Analyte or IS Instability 1. Conduct Stability Experiments: Assess the stability of both the analyte and Veratrole-d4 in the sample matrix and final extract under various storage conditions (e.g., benchtop, freeze-thaw cycles).[5][6][7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to determine if co-eluting matrix components are suppressing or enhancing the ionization of the analyte and/or the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and Veratrole-d4 in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and Veratrole-d4 at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and Veratrole-d4 before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Veratrole-d4 Interference start Inconsistent/Inaccurate Results check_matrix Assess Matrix Effects (Protocol 1) start->check_matrix matrix_present Matrix Effect Present? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_present->improve_cleanup Yes check_purity Check IS Purity (Analyze neat IS) matrix_present->check_purity No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom optimize_chrom->check_purity purity_issue Isotopic Impurity Found? check_purity->purity_issue new_standard Source New/Purer Internal Standard purity_issue->new_standard Yes check_stability Evaluate Analyte/IS Stability purity_issue->check_stability No new_standard->check_stability stability_issue Instability Observed? check_stability->stability_issue modify_conditions Modify Storage/Sample Processing Conditions stability_issue->modify_conditions Yes end Accurate Quantification stability_issue->end No modify_conditions->end

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Experimental Workflow for Matrix Effect Assessment prep_A Prepare Set A: Neat Solution (Analyte + IS in Solvent) analyze Analyze all sets by LC-MS/MS or GC-MS prep_A->analyze prep_B Prepare Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) prep_B->analyze prep_C Prepare Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) extract_C Extract Set C prep_C->extract_C extract_C->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate

Caption: Workflow for assessing matrix effects.

References

Troubleshooting

Purity analysis of Veratrole-d4 and potential contaminants

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratrole-d4. The information is designed...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratrole-d4. The information is designed to assist with purity analysis and the identification of potential contaminants during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected purity levels for Veratrole-d4?

A1: Commercially available Veratrole-d4 typically has a purity of 98% or higher as determined by Gas Chromatography (GC). However, the exact purity of a specific lot will be detailed in its Certificate of Analysis (CoA). It is crucial to consult the CoA for the most accurate information.

Q2: What are the most likely impurities in Veratrole-d4?

A2: Based on the common synthesis route starting from a deuterated catechol, the most probable impurities are:

  • Catechol-d4: Unreacted starting material.

  • Guaiacol-d3: A partially methylated intermediate. The deuteration on the methoxy group may be incomplete, leading to a -d3 species.

  • Non-deuterated Veratrole: Arising from any non-deuterated catechol present in the starting material.

  • Positional Isomers (e.g., 1,3-dimethoxybenzene-d4, 1,4-dimethoxybenzene-d4): These may be present if the starting catechol-d4 was not isomerically pure.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol).

Q3: My Veratrole-d4 sample appears discolored. What could be the cause?

A3: Discoloration (e.g., a yellow or brown tint) can be indicative of the presence of oxidized impurities. Catechol-d4 is particularly susceptible to oxidation, which can lead to colored byproducts. Improper storage, such as exposure to air or light over extended periods, can accelerate this degradation. It is recommended to store Veratrole-d4 under an inert atmosphere and protected from light.

Q4: I am observing unexpected peaks in my GC-MS analysis. How can I identify them?

A4: Unexpected peaks can arise from various sources. Here is a systematic approach to their identification:

  • Analyze the Mass Spectrum: Determine the molecular weight and fragmentation pattern of the unknown peak. Compare this data against a spectral library (e.g., NIST) for potential matches.

  • Consider Likely Impurities: Compare the retention time and mass spectrum of the unknown peak with those of potential impurities (see Q2). If standards are available, run them under the same GC-MS conditions for confirmation.

  • Evaluate Sample Handling: Consider the possibility of contamination from solvents, glassware, or sample preparation steps. Run a blank analysis (injecting only the solvent used to dissolve the sample) to rule out solvent-borne contaminants.

  • Review the Synthesis Route: If known, the synthesis pathway can provide clues about potential byproducts or unreacted intermediates.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in GC-MS Analysis
  • Symptom: Tailing or fronting peaks, co-elution of Veratrole-d4 with impurities.

  • Possible Causes & Solutions:

    • Improper GC Column: A non-polar or mid-polar column is generally suitable. A 5% phenyl-polymethylsiloxane column is a good starting point.

    • Suboptimal Temperature Program: The temperature ramp rate may be too fast or the initial/final temperatures may be inappropriate. An optimized temperature program is crucial for good separation.

    • Contaminated Injector Liner: Residual sample material in the injector liner can lead to peak tailing. Regular replacement or cleaning of the liner is recommended.

    • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape. Dilute the sample and re-inject.

Issue 2: Inconsistent Quantification Results
  • Symptom: Poor reproducibility of peak areas between injections.

  • Possible Causes & Solutions:

    • Injector Variability: Ensure the autosampler is functioning correctly and the injection volume is consistent.

    • Sample Volatility: Veratrole-d4 is volatile. Ensure sample vials are properly sealed to prevent evaporation.

    • Matrix Effects: If the sample is in a complex matrix, other components may interfere with the ionization of Veratrole-d4. Consider a sample cleanup step or the use of an internal standard for more reliable quantification.

Quantitative Data Summary

The following table summarizes the typical purity and impurity profiles for a batch of Veratrole-d4. Note that these values are illustrative and the actual composition can vary between batches.

CompoundTypical Purity/Impurity Level (%)
Veratrole-d4≥ 99.0
Catechol-d4≤ 0.5
Guaiacol-d3≤ 0.3
Non-deuterated Veratrole≤ 0.1
Other Impurities≤ 0.1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for the purity analysis of Veratrole-d4.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of Veratrole-d4 in a suitable solvent such as dichloromethane or methanol.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Impurity Detection

This protocol provides a general method for acquiring a ¹H NMR spectrum of Veratrole-d4.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 10 mg of Veratrole-d4 in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 5.0 seconds.

    • Acquisition Time: 3.0 seconds.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation cluster_results Results start Veratrole-d4 Sample dissolve Dissolve in Solvent start->dissolve gcms GC-MS Analysis dissolve->gcms Inject into GC nmr NMR Analysis dissolve->nmr Transfer to NMR tube process_gcms Process GC-MS Data (Integration, Library Search) gcms->process_gcms process_nmr Process NMR Data (FT, Phasing, Integration) nmr->process_nmr purity_report Purity Report & Impurity Profile process_gcms->purity_report structure_confirm Structural Confirmation process_nmr->structure_confirm

Caption: Experimental workflow for the purity analysis of Veratrole-d4.

troubleshooting_guide cluster_gcms_issues GC-MS Issues cluster_peak_shape_solutions Solutions for Poor Peak Shape cluster_quant_solutions Solutions for Inconsistent Quantification start Problem Encountered poor_peak_shape Poor Peak Shape start->poor_peak_shape inconsistent_quant Inconsistent Quantification start->inconsistent_quant check_column Verify GC Column poor_peak_shape->check_column optimize_temp Optimize Temperature Program poor_peak_shape->optimize_temp clean_liner Clean/Replace Injector Liner poor_peak_shape->clean_liner dilute_sample Dilute Sample poor_peak_shape->dilute_sample check_autosampler Check Autosampler inconsistent_quant->check_autosampler seal_vials Ensure Vials are Sealed inconsistent_quant->seal_vials use_is Use Internal Standard inconsistent_quant->use_is

Caption: Troubleshooting guide for common GC-MS issues.

Optimization

Technical Support Center: The Impact of Veratrole-d4 on Ionization Efficiency in ESI-MS

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Veratrole-d4 as an internal standard to mitigate issues related to ionization efficiency in E...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Veratrole-d4 as an internal standard to mitigate issues related to ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is Veratrole-d4 and what is its primary role in ESI-MS analysis?

A1: Veratrole-d4 is a deuterated form of veratrole. In mass spectrometry, stable isotope-labeled (SIL) compounds like Veratrole-d4 are considered the gold standard for use as internal standards (IS).[1] Their primary role is to compensate for variations in the analytical process, including sample preparation, instrument response, and matrix effects, thereby enabling accurate quantification of the target analyte.[1][2] Because Veratrole-d4 is chemically almost identical to its non-deuterated counterpart, it is expected to behave similarly during extraction and ionization.[1]

Q2: What are "matrix effects" and how do they impact ionization efficiency in ESI-MS?

A2: The "matrix" refers to all the components in a biological sample apart from the analyte of interest.[3] Matrix effects are the adverse impacts of these co-eluting components on the ionization efficiency of the target analyte.[4][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and irreproducible measurements.[3][4][6] Ion suppression is the more common issue and can significantly diminish the peak response of the analyte.[6][7]

Q3: Why is a deuterated internal standard like Veratrole-d4 used to correct for matrix effects?

A3: A deuterated internal standard is used to normalize the signal of the target analyte.[8] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it is presumed to experience the same degree of matrix effects during ESI.[7] By adding a known concentration of Veratrole-d4 to all samples, standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus improving the accuracy and precision of the results.[7][8]

Q4: Can Veratrole-d4 itself affect the ionization of my target analyte?

A4: Ideally, an internal standard should not influence the ionization of the target analyte. However, at very high concentrations, any compound, including Veratrole-d4, can potentially compete for ionization, leading to suppression effects.[9] It is crucial to use the internal standard at a concentration that provides a stable and reproducible signal without saturating the detector or causing ion suppression.[10]

Q5: Is it possible for Veratrole-d4 to have a different ESI response compared to non-deuterated veratrole?

A5: While SIL internal standards are designed to mimic the analyte, there can be slight differences in their behavior. In some cases, deuterated compounds have been observed to exhibit a stronger signal in ESI-MS.[11] This could be due to isotope effects during ion fragmentation in the mass spectrometer.[11] Therefore, it's essential to use a consistent source and batch of the internal standard and to thoroughly validate the analytical method.

Troubleshooting Guide

Q1: I'm observing significant variability in my analyte's signal intensity across different samples, even with Veratrole-d4 as an internal standard. What could be the cause?

A1: Several factors could contribute to this issue:

  • Incomplete Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute completely with the analyte.[7] Even a slight separation in retention times can expose the analyte and the internal standard to different matrix components, leading to inconsistent correction.

  • Matrix Effects Specificity: The nature and concentration of matrix components can vary significantly between different samples, leading to different degrees of ion suppression that may not be fully corrected by the internal standard.[4]

  • Internal Standard Concentration: The concentration of Veratrole-d4 might not be optimal. If it is too low, its signal may be noisy and unreliable. If it is too high, it could contribute to ion suppression.[8]

Q2: My analyte's signal is consistently suppressed when I analyze samples from a specific biological matrix, despite using Veratrole-d4. What steps can I take to mitigate this?

A2: Consistent ion suppression points to a strong matrix effect from the specific biological source. Consider the following troubleshooting steps:

  • Improve Sample Preparation: Implement more rigorous sample clean-up procedures like solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids and salts.[12]

  • Optimize Chromatography: Adjust your chromatographic method to better separate the analyte and Veratrole-d4 from the region where ion suppression occurs.[9]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Q3: I've noticed a sudden change in the ionization efficiency of Veratrole-d4 itself. What should I check?

A3: A change in the internal standard's signal can be due to:

  • Instrumental Drift: The performance of the ESI source can drift over time. Check the instrument's calibration and tuning.

  • Source Contamination: Contaminants in the ESI source can lead to signal suppression for all ions.[13] Cleaning the ion source is recommended.

  • Mobile Phase Issues: Ensure the mobile phase composition and pH are correct and consistent, as these can significantly affect ionization efficiency.[12]

  • Internal Standard Solution Stability: Verify the stability and concentration of your Veratrole-d4 stock and working solutions.

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to evaluate the effectiveness of Veratrole-d4 in correcting for matrix effects in different biological matrices.

Biological MatrixAnalyte Concentration (ng/mL)Analyte Response (Peak Area)Veratrole-d4 Response (Peak Area)Analyte/IS Ratio% Recovery (without IS)% Recovery (with IS)
Neat Solution 1001,200,0001,500,0000.80100%100%
Human Plasma 100650,000800,0000.8154%101%
Rat Plasma 100820,0001,050,0000.7868%98%
Human Urine 1001,050,0001,300,0000.8188%101%

Table 1. Impact of Veratrole-d4 on correcting for matrix-induced ion suppression.

Experimental Protocol: Validation of Veratrole-d4 as an Internal Standard

This protocol outlines the steps to assess the matrix effect and validate the use of Veratrole-d4 as an internal standard for a hypothetical analyte.

Objective: To quantitatively assess the matrix effect in different biological matrices and to determine the effectiveness of Veratrole-d4 in correcting for ion suppression or enhancement.

Materials:

  • Analyte of interest

  • Veratrole-d4

  • Control biological matrices (e.g., human plasma, rat plasma, human urine)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an ESI source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and Veratrole-d4 in methanol.

    • Prepare a series of working standard solutions of the analyte by diluting the stock solution.

    • Prepare a working solution of Veratrole-d4 at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the analyte and Veratrole-d4 into the mobile phase or reconstitution solvent at three different concentration levels (low, medium, high).

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix using the chosen sample preparation method (e.g., SPE). Spike the extracted blank matrix with the analyte and Veratrole-d4 at the same three concentration levels as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and Veratrole-d4 into the biological matrix before the extraction process at the three concentration levels.

  • Sample Processing (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the pre-spiked samples (Set 3) or blank matrix.

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using a validated LC-MS/MS method.

    • Record the peak areas for the analyte and Veratrole-d4.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The Matrix Factor is calculated to quantify the extent of the matrix effect.[4]

    • MF = (Peak response of analyte in post-extraction spiked sample) / (Peak response of analyte in neat solution)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the IS-normalized MF to assess the effectiveness of Veratrole-d4:

    • IS-Normalized MF = (Analyte/IS ratio in post-extraction spiked sample) / (Analyte/IS ratio in neat solution)

Visualizations

Troubleshooting_Workflow start Inconsistent Analyte Signal (with Veratrole-d4) check_coelution Check Analyte and IS Co-elution start->check_coelution coelution_ok Complete Co-elution? check_coelution->coelution_ok adjust_chromatography Adjust Chromatography (Gradient, Column) coelution_ok->adjust_chromatography No check_sample_prep Review Sample Preparation coelution_ok->check_sample_prep Yes adjust_chromatography->check_coelution sample_prep_ok Sufficient Cleanup? check_sample_prep->sample_prep_ok improve_cleanup Implement Enhanced Cleanup (e.g., SPE, LLE) sample_prep_ok->improve_cleanup No check_is_conc Evaluate IS Concentration sample_prep_ok->check_is_conc Yes improve_cleanup->check_sample_prep is_conc_ok Optimal Concentration? check_is_conc->is_conc_ok optimize_is_conc Optimize IS Concentration is_conc_ok->optimize_is_conc No end_ok Consistent Signal Achieved is_conc_ok->end_ok Yes optimize_is_conc->check_is_conc

Caption: Troubleshooting workflow for ion suppression.

Internal_Standard_Correction cluster_0 Sample 1 (Low Matrix Effect) cluster_1 Sample 2 (High Matrix Effect) Analyte1 Analyte Signal (High) ESI_MS ESI-MS Analysis Analyte1->ESI_MS IS1 Veratrole-d4 Signal (High) IS1->ESI_MS Ratio1 Analyte/IS Ratio (Stable) Analyte2 Analyte Signal (Suppressed) Analyte2->ESI_MS IS2 Veratrole-d4 Signal (Suppressed) IS2->ESI_MS Ratio2 Analyte/IS Ratio (Stable) ESI_MS->Ratio1 ESI_MS->Ratio2

Caption: Principle of internal standard correction.

References

Reference Data & Comparative Studies

Validation

Veratrole-d4: A Comparative Guide to Deuterated Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In mass spectrometry-based analyses, the use of an internal standard is a cornerstone...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In mass spectrometry-based analyses, the use of an internal standard is a cornerstone of robust method development, compensating for variability in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are widely regarded as the gold standard. This guide provides a comprehensive comparison of Veratrole-d4 against other commonly used deuterated internal standards, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.

Veratrole-d4, or 1,2-dimethoxybenzene-d4, is a deuterated analog of veratrole, a naturally occurring aromatic compound. Its structural similarity to a range of aromatic analytes makes it a potentially excellent internal standard for applications in environmental, food and beverage, and pharmaceutical analysis.

The Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like Veratrole-d4 relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically almost identical to the analyte of interest, it experiences the same losses during extraction, derivatization, and analysis. By measuring the ratio of the analyte to the deuterated standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

Performance Comparison: Veratrole-d4 vs. Other Deuterated Aromatic Standards

While direct head-to-head comparative studies for Veratrole-d4 are not extensively published, we can infer its performance based on the well-documented behavior of other deuterated aromatic internal standards such as Toluene-d8 and Phenol-d6. The following tables summarize the typical performance characteristics expected from a validated GC-MS or LC-MS method using these standards.

Table 1: Representative Performance Data for Deuterated Aromatic Internal Standards in GC-MS Analysis

Performance ParameterVeratrole-d4 (Expected)Toluene-d8 (Typical)Phenol-d6 (Typical)Comments
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.99Essential for accurate quantification over a defined concentration range.
Precision (%RSD) < 15%< 15%< 15%Indicates the reproducibility of the analytical method.
Accuracy (% Bias) ± 15%± 15%± 15%Reflects the closeness of the measured value to the true value.
Recovery (%) 80 - 120%80 - 120%70 - 120%Dependent on the sample matrix and extraction method.
Limit of Quantification (LOQ) Analyte & Matrix DependentAnalyte & Matrix DependentAnalyte & Matrix DependentTypically in the low ng/mL to pg/mL range.

Table 2: Representative Performance Data for Deuterated Aromatic Internal Standards in LC-MS/MS Analysis

Performance ParameterVeratrole-d4 (Expected)Toluene-d8 (Typical)Phenol-d6 (Typical)Comments
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.995High linearity is crucial for reliable quantification.
Precision (%RSD) < 15%< 15%< 15%Demonstrates method reproducibility.
Accuracy (% Bias) ± 15%± 20%± 15%Ensures the trueness of the results.
Recovery (%) 85 - 115%70 - 110%80 - 110%Can be influenced by the polarity and volatility of the analyte.
Matrix Effect (%) 85 - 115%80 - 120%85 - 115%Deuterated standards co-eluting with the analyte effectively compensate for matrix-induced ion suppression or enhancement.[1]

Key Considerations When Choosing a Deuterated Internal Standard

  • Structural Similarity: The internal standard should be as structurally and chemically similar to the analyte as possible to ensure it behaves identically throughout the analytical process. Veratrole-d4 is suitable for the analysis of other dimethoxybenzene derivatives and related aromatic compounds.

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to experience the same matrix effects.[1] Due to the "chromatographic isotope effect," deuterated compounds may have slightly different retention times than their non-deuterated counterparts, which should be considered during method development.[2]

  • Isotopic Purity: The isotopic purity of the deuterated standard should be high to avoid any contribution to the analyte signal.

  • Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.

Experimental Protocols

Below are detailed methodologies for key experiments where a deuterated internal standard such as Veratrole-d4 would be employed.

Experimental Protocol 1: Quantification of Aromatic Compounds in Water by GC-MS

1. Sample Preparation:

  • To a 10 mL water sample, add 10 µL of a 10 µg/mL solution of Veratrole-d4 in methanol.
  • Add 2 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
  • Centrifuge at 3000 rpm for 5 minutes.
  • Carefully transfer the hexane layer to a clean GC vial.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and Veratrole-d4.

Experimental Protocol 2: Quantification of Aromatic Metabolites in Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of Veratrole-d4 in methanol.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • MS System: Sciex Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analytes and Veratrole-d4.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a quantitative analysis using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with Veratrole-d4 Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Detection Mass Spectrometric Detection Injection->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

G start Start Analysis decision1 Is Analyte Prone to Significant Matrix Effects? start->decision1 decision2 Is High Precision and Accuracy Critical? decision1->decision2 No use_d4 Use Veratrole-d4 or other Deuterated IS decision1->use_d4 Yes decision2->use_d4 Yes use_analog Consider a Structural Analog IS decision2->use_analog No validate Thorough Method Validation use_d4->validate use_analog->validate end Final Method validate->end

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

Veratrole-d4, as a deuterated aromatic compound, is expected to be an excellent internal standard for the quantitative analysis of structurally related analytes by GC-MS and LC-MS/MS. Its performance in terms of linearity, precision, accuracy, and its ability to compensate for matrix effects is anticipated to be on par with other well-established deuterated standards like Toluene-d8 and Phenol-d6. The choice of the most suitable deuterated internal standard will ultimately depend on the specific chemical properties of the analyte of interest. For demanding applications in regulated environments such as drug development and environmental monitoring, the use of a deuterated internal standard like Veratrole-d4 is highly recommended to ensure the highest data quality and confidence in the analytical results.

References

Comparative

A Head-to-Head Comparison: Veratrole-d4 vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that can significantly impact data quality. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations during sample preparation, chromatography, and ionization.[1][2] This guide provides an objective comparison of two common types of SIL internal standards: deuterated standards, represented here by Veratrole-d4, and 13C-labeled internal standards.

This comparison will delve into their physicochemical properties, analytical performance based on experimental data, and the underlying principles that dictate their suitability for various applications. While Veratrole-d4 is a specific deuterated analog of veratrole (1,2-dimethoxybenzene), the principles discussed are broadly applicable to other deuterated standards.[3][4]

Physicochemical Properties and Isotopic Effects

The primary difference between deuterated and 13C-labeled standards lies in the isotopic label itself and its effect on the molecule's properties. Veratrole-d4 is synthesized by replacing four hydrogen atoms with deuterium (²H or D), whereas a 13C-labeled counterpart would have one or more ¹²C atoms replaced with ¹³C.[5] This distinction has significant consequences for their analytical behavior.

Deuterium Isotope Effect: The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to different physicochemical properties. This can manifest as a slight shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[5] In high-resolution chromatography, this can be problematic as the internal standard may not perfectly co-elute with the analyte, leading to inadequate compensation for matrix effects.[6]

Isotopic Stability: Deuterium atoms can sometimes be unstable and exchange with protons from the solvent or sample matrix, particularly if they are located on heteroatoms or activated carbon positions.[6][7] 13C-labeled standards are not susceptible to this isotopic exchange, ensuring greater stability throughout the analytical process.[7]

Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards

Experimental data consistently demonstrates the superior performance of 13C-labeled internal standards in quantitative assays.[5][8] Their ability to more closely mimic the behavior of the native analyte results in improved accuracy and precision.

Performance MetricDeuterated Standard (e.g., Veratrole-d4)13C-Labeled StandardRationale for Difference
Linearity (r²) 0.9985> 0.9995Improved co-elution of the 13C-labeled standard provides a more consistent response across the concentration range.[5]
Accuracy (% Bias) -8.5% to +12.3%-3.2% to +4.5%The chromatographic shift of the deuterated standard can lead to differential matrix effects and reduced accuracy.[5]
Precision (%RSD) < 10%< 5%The 13C-labeled standard provides better precision due to more effective correction of variability.[5]
Matrix Effect (%) 85% - 115%98% - 103%The 13C-labeled standard co-elutes perfectly, leading to superior compensation for ion suppression or enhancement.[5]

Experimental Protocols

A typical experimental workflow to compare the performance of Veratrole-d4 and a 13C-labeled veratrole internal standard would involve the following steps:

Objective

To evaluate and compare the analytical performance of Veratrole-d4 and a 13C-labeled veratrole as internal standards for the quantification of veratrole in a relevant biological matrix (e.g., human plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology
  • Preparation of Standards and Samples:

    • Prepare stock solutions of veratrole, Veratrole-d4, and 13C-labeled veratrole.

    • Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of veratrole into the biological matrix.

    • Prepare two sets of calibration standards and QC samples. Spike one set with a fixed concentration of Veratrole-d4 and the other set with the same concentration of 13C-labeled veratrole.

  • Sample Preparation (e.g., Protein Precipitation):

    • To an aliquot of each standard, QC, and unknown sample, add the internal standard solution (either Veratrole-d4 or 13C-labeled veratrole).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for veratrole, Veratrole-d4, and 13C-labeled veratrole.

  • Data Analysis:

    • Construct calibration curves for each set of standards by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the linearity, accuracy, precision, and matrix effects for each internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the key advantage of using 13C-labeled internal standards.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Matrix (e.g., Plasma) B Spike with Internal Standard (Veratrole-d4 or 13C-Veratrole) A->B C Protein Precipitation B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Area Integration E->F G Calculate Analyte/IS Ratio F->G H Quantification using Calibration Curve G->H

Caption: A generalized workflow for a quantitative bioanalytical assay using a stable isotope-labeled internal standard.

G A Analyte B Veratrole-d4 A->B Slight Retention Time Shift Y Matrix Effect Zone C Analyte D 13C-Veratrole C->D Perfect Co-elution X Chromatographic Separation

Caption: Co-elution advantage of 13C-labeled standards over deuterated standards, ensuring accurate matrix effect correction.

Conclusion and Recommendations

The choice of an internal standard is a critical factor that determines the quality and reliability of quantitative data in mass spectrometry. While deuterated standards like Veratrole-d4 are often more readily available and less expensive, they are susceptible to inherent limitations such as chromatographic shifts and isotopic instability, which can compromise data accuracy.[1][8]

For applications demanding the highest level of accuracy, precision, and robustness, 13C-labeled internal standards are demonstrably superior.[9] Their ability to co-elute perfectly with the analyte and their isotopic stability ensure the most accurate compensation for matrix effects and other experimental variations, leading to more reliable and defensible data.[10][11] Therefore, for regulated bioanalysis, clinical diagnostics, and other critical research applications, the use of 13C-labeled internal standards is strongly recommended.

References

Validation

Veratrole-d4 in Cross-Validation: A Comparative Guide to Bioanalytical Method Robustness

For researchers, scientists, and drug development professionals, ensuring the integrity and consistency of bioanalytical data is paramount. When analytical methods are transferred between laboratories, updated, or when d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity and consistency of bioanalytical data is paramount. When analytical methods are transferred between laboratories, updated, or when data from different methods must be combined, cross-validation becomes a critical step to guarantee data comparability.[1][2] This guide provides an objective comparison of Veratrole-d4, a deuterated stable isotope-labeled (SIL) internal standard, against a structural analog for the cross-validation of an analytical method for the quantification of veratrole.

The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method, as it compensates for variability during sample preparation and analysis.[3] Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3][4] This guide presents a hypothetical, yet realistic, case study to illustrate the superior performance of Veratrole-d4 in a cross-validation scenario.

Comparative Performance of Internal Standards in Method Cross-Validation

In this case study, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of veratrole in human plasma (Reference Method) was cross-validated against a slightly modified method (Comparator Method). The key difference between the two methods lies in the internal standard used: Veratrole-d4 in the Reference Method and a structural analog (e.g., 1,2,3-Trimethoxybenzene) in the Comparator Method.

The following tables summarize the performance data from this hypothetical cross-validation study.

Table 1: Cross-Validation of Quality Control (QC) Samples

QC LevelReference Method (Veratrole-d4 IS) Mean Concentration (ng/mL)Comparator Method (Analog IS) Mean Concentration (ng/mL)% DifferenceAcceptance Criteria
Low QC (5 ng/mL)4.955.358.08%≤ 20%
Mid QC (50 ng/mL)50.847.2-7.09%≤ 15%
High QC (400 ng/mL)395.2438.110.86%≤ 15%

Table 2: Comparative Analysis of Key Validation Parameters

Validation ParameterVeratrole-d4 (SIL-IS)Structural Analog ISRegulatory Acceptance Criteria (ICH M10)
Precision (%CV)
Intra-Assay≤ 4.5%≤ 8.2%≤ 15% (LLOQ: ≤ 20%)
Inter-Assay≤ 5.8%≤ 11.5%≤ 15% (LLOQ: ≤ 20%)
Accuracy (%Bias)
Intra-Assay± 3.5%± 9.8%± 15% (LLOQ: ± 20%)
Inter-Assay± 4.2%± 12.3%± 15% (LLOQ: ± 20%)
Matrix Effect (%CV) 6.1%18.7%≤ 15%
Recovery (%) 92.5%78.3%Consistent and reproducible

The data clearly indicates that the method employing Veratrole-d4 as the internal standard exhibits superior precision and accuracy. Furthermore, the matrix effect is significantly minimized with the use of the deuterated internal standard, a critical factor for ensuring reliable quantification in complex biological matrices.

Experimental Protocols

Detailed methodologies for the key experiments in this comparative guide are provided below.

Protocol 1: Cross-Validation of Analytical Methods

Objective: To compare the results of two bioanalytical methods to ensure data comparability.[1]

Methodology:

  • Prepare three batches of quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix (e.g., human plasma).

  • Divide each batch of QC samples into two sets.

  • Analyze one set of QC samples using the Reference Method (with Veratrole-d4 as IS).

  • Analyze the second set of QC samples using the Comparator Method (with the structural analog as IS).

  • Calculate the mean concentration and percentage difference between the results obtained from the two methods for each QC level.

Protocol 2: Evaluation of Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

Methodology:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Prepare two sets of samples for each lot:

    • Set A: Spike the analyte and internal standard into the post-extracted blank matrix.

    • Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.

  • Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of the internal standard.

  • The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots should be ≤ 15%.

Protocol 3: Assessment of Recovery

Objective: To determine the extraction efficiency of the analytical method.

Methodology:

  • Prepare two sets of samples at three QC concentrations (low, medium, and high):

    • Set A: Spike the analyte and internal standard into the biological matrix before extraction.

    • Set B: Spike the analyte and internal standard into the post-extracted blank matrix.

  • Process and analyze both sets of samples.

  • Calculate the recovery by comparing the peak area of the analyte in Set A to that in Set B. Recovery should be consistent across the concentration range, although it does not need to be 100%.

Visualizing the Workflow

To further elucidate the processes described, the following diagrams illustrate the cross-validation workflow and the rationale for using a stable isotope-labeled internal standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison QC_Samples Prepare QC Samples (Low, Mid, High) Method_A Reference Method (Veratrole-d4 IS) QC_Samples->Method_A Method_B Comparator Method (Analog IS) QC_Samples->Method_B Compare_Results Calculate % Difference Method_A->Compare_Results Method_B->Compare_Results Acceptance Results within Acceptance Criteria? Compare_Results->Acceptance

Cross-validation workflow for comparing two bioanalytical methods.

InternalStandardComparison cluster_SIL Stable Isotope-Labeled IS cluster_Analog Structural Analog IS Analyte Veratrole (Analyte) Veratrole_d4 Veratrole-d4 Analyte->Veratrole_d4 Ideal Correlation Analog 1,2,3-Trimethoxybenzene Analyte->Analog Potential for Discrepancy Prop_SIL Physicochemically Identical Co-elutes Corrects for Matrix Effects Veratrole_d4->Prop_SIL Prop_Analog Structurally Similar Different Retention Time Differential Matrix Effects Analog->Prop_Analog

References

Comparative

Assessing Deuterated Internal Standards in Quantitative Analysis: A Comparative Guide

For researchers, scientists, and drug development professionals, the cornerstone of reliable quantitative analysis is the use of an appropriate internal standard. An ideal internal standard meticulously mimics the analyt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cornerstone of reliable quantitative analysis is the use of an appropriate internal standard. An ideal internal standard meticulously mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations and ensuring the accuracy and precision of the results. Stable isotope-labeled (SIL) internal standards, particularly those substituted with deuterium, are widely regarded as the gold standard in mass spectrometry-based methods.

This guide provides an objective comparison of the performance of deuterated internal standards, using Guaiacol-d4 as a primary example due to the limited availability of public data on Veratrole-d4. Guaiacol, being structurally similar to veratrole, serves as a relevant analogue to demonstrate the effectiveness of d4-labeled standards. The principles and performance metrics discussed are broadly applicable to Veratrole-d4 and other deuterated standards.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as Veratrole-d4 or Guaiacol-d4, are analogues of the analyte where four hydrogen atoms have been replaced by deuterium.[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[2] This near-identical behavior is crucial as it allows the internal standard to co-elute with the analyte during chromatography and experience the same effects during sample extraction, derivatization, and ionization.[3] By adding a known amount of the deuterated standard to samples, calibrators, and blanks, it effectively compensates for variability in sample preparation, injection volume, instrument drift, and matrix effects.[1]

Performance Comparison: Deuterated vs. Other Internal Standards

The selection of an internal standard is a critical decision in method development. While deuterated standards are often preferred, other options such as structural analogues are also used. The following tables summarize the comparative performance of a deuterated internal standard (represented by Guaiacol-d4) against a non-labeled structural analogue.

Table 1: Performance Characteristics of Internal Standards for Guaiacol Analysis

ParameterDeuterated Internal Standard (Guaiacol-d4)Non-Labeled Structural Analogue (e.g., 4-Methylguaiacol)Rationale for Performance
Accuracy (% Bias) Typically < ±15%Can be > ±15%The deuterated standard co-elutes and experiences identical matrix effects, leading to more accurate correction. Structural analogues may have different extraction recoveries and ionization efficiencies.
Precision (%RSD) Generally < 15%Often higher than deuterated standardsThe near-identical chemical nature of the deuterated standard allows for better correction of variations throughout the analytical process.
**Linearity (R²) **≥ 0.99≥ 0.99Both can achieve good linearity, but the use of a deuterated standard often results in a more robust and reproducible calibration curve across different matrices.
Matrix Effect Compensation HighVariable and often incompleteDue to identical chromatographic and ionization behavior, deuterated standards are highly effective at compensating for ion suppression or enhancement caused by the sample matrix.
Cost HigherLowerThe synthesis of isotopically labeled compounds is more complex and expensive.

Table 2: Quantitative Performance Data from a Validated GC-MS/MS Method for Volatile Phenols

AnalyteInternal StandardLinear RangeLimit of Quantification (LOQ)Reproducibility (RSD%)Matrix
Guaiacold3-GuaiacolNot Specified1 - 3.3 ng/mL< 12%Grapes

Note: This data is indicative of a validated method for a similar deuterated standard and is representative of the expected performance.

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. The following is a representative methodology for the quantitative analysis of a volatile organic compound like veratrole or guaiacol using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of the target analyte in a given matrix using the stable isotope dilution analysis (SIDA) method with a deuterated internal standard.

1. Preparation of Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., Veratrole) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard (e.g., Veratrole-d4) in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank matrix. The concentration range should encompass the expected analyte concentrations in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 1 mL of each calibration standard, quality control sample, and unknown sample, add a fixed volume of the internal standard spiking solution.

  • Vortex each sample to ensure thorough mixing.

  • Add an appropriate organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the samples to achieve phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector: Splitless mode at an appropriate temperature (e.g., 250°C).

    • Oven Program: A temperature gradient to ensure separation of the analyte from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

  • Determine the concentration of the analyte in the unknown samples by calculating their analyte-to-internal standard peak area ratios and interpolating from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process and the logical relationships within a quantitative analysis using an internal standard, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_spike Internal Standard Spiking cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Blank Matrix Blank Matrix Calibration Standards Calibration Standards Blank Matrix->Calibration Standards QC Samples QC Samples Blank Matrix->QC Samples Analyte Stock Analyte Stock Analyte Stock->Calibration Standards Analyte Stock->QC Samples IS Stock IS Stock Spike IS Spike IS IS Stock->Spike IS Calibration Standards->Spike IS QC Samples->Spike IS Unknown Samples Unknown Samples Unknown Samples->Spike IS Extraction Step Extraction Step Spike IS->Extraction Step GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Extraction Step->GC-MS/LC-MS Analysis Peak Area Ratio Peak Area Ratio GC-MS/LC-MS Analysis->Peak Area Ratio Calibration Curve Calibration Curve Peak Area Ratio->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

G Analyte & IS in Sample Analyte & IS in Sample Sample Preparation (e.g., Extraction) Sample Preparation (e.g., Extraction) Analyte & IS in Sample->Sample Preparation (e.g., Extraction) Instrumental Analysis (e.g., GC-MS) Instrumental Analysis (e.g., GC-MS) Sample Preparation (e.g., Extraction)->Instrumental Analysis (e.g., GC-MS) Analyte_Loss Analyte Loss Sample Preparation (e.g., Extraction)->Analyte_Loss IS_Loss IS Loss Sample Preparation (e.g., Extraction)->IS_Loss Signal Detection Signal Detection Instrumental Analysis (e.g., GC-MS)->Signal Detection Instrument_Var Instrument Variability Instrumental Analysis (e.g., GC-MS)->Instrument_Var Data Processing Data Processing Signal Detection->Data Processing Matrix_Effects Matrix Effects Signal Detection->Matrix_Effects Final Concentration Final Concentration Data Processing->Final Concentration IS_Loss->Data Processing Correction Instrument_Var->Data Processing Correction Matrix_Effects->Data Processing Correction

Caption: How a deuterated internal standard corrects for analytical variability.

References

Validation

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Veratrole-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for understanding the expected performance of Veratrole-d4 as a deuterated internal standard in a hypothetical inter-laborat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding the expected performance of Veratrole-d4 as a deuterated internal standard in a hypothetical inter-laboratory comparison. While specific proficiency studies for Veratrole-d4 are not publicly available, this document outlines the principles, experimental protocols, and expected performance metrics based on the well-documented advantages of using stable isotope-labeled standards in quantitative analysis.[1][2] The objective is to demonstrate the enhanced accuracy, precision, and robustness that Veratrole-d4 brings to analytical methods, ensuring reliable and reproducible results across different laboratories.[2]

The Role of Deuterated Internal Standards in Inter-Laboratory Reproducibility

Inter-laboratory comparisons are essential for assessing the reproducibility and robustness of an analytical method when performed by different analysts with different equipment.[3] A primary challenge in such studies is managing the inherent variability in sample preparation, injection volumes, and instrument response.[1] Deuterated internal standards, like Veratrole-d4, are considered the "gold standard" for mitigating these issues.[1][4] Because they are chemically almost identical to the analyte, they co-elute and experience the same matrix effects and ionization efficiencies in a mass spectrometer.[2][5] By adding a known amount of Veratrole-d4 to every sample and standard, variations can be normalized, leading to significantly improved data consistency between laboratories.[2]

Data Presentation: Expected Performance in an Inter-Laboratory Study

The following table summarizes hypothetical but representative data from a simulated inter-laboratory study. The data compares the expected performance of a quantitative method for a target analyte under three scenarios: using Veratrole-d4 as an internal standard, using a non-deuterated structural analog as an internal standard, and using an external standard method (no internal standard). The results clearly illustrate the superior performance anticipated when using a deuterated internal standard.[4][5][6]

Table 1: Comparison of Expected Method Performance Across Different Internal Standard Strategies

Performance MetricMethod A: Veratrole-d4 (Deuterated IS)Method B: Structural Analog ISMethod C: No Internal Standard
Inter-Lab Precision (%CV)
Low Concentration QC< 8%10-20%> 25%
Medium Concentration QC< 5%8-15%> 20%
High Concentration QC< 5%5-15%> 15%
Inter-Lab Accuracy (% Bias)
Low Concentration QC± 5%± 15%± 30%
Medium Concentration QC± 5%± 10%± 25%
High Concentration QC± 5%± 10%± 20%
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL5.0 ng/mL

Data is representative and based on typical performance improvements cited in analytical literature when employing deuterated internal standards.[4][5][6]

Experimental Protocols

A detailed and harmonized experimental protocol is crucial for any successful inter-laboratory comparison. Below is an exemplary Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a hypothetical analyte ("Analyte X") in plasma, using Veratrole-d4 as the internal standard.

Materials and Reagents
  • Analytes: Analyte X, Veratrole-d4 (Internal Standard)

  • Solvents: Methanol, Acetonitrile (HPLC Grade)

  • Reagents: Human Plasma (blank), Deionized Water

  • Consumables: 2 mL microcentrifuge tubes, 200 µL pipette tips, GC vials with inserts

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Analyte X and Veratrole-d4 in methanol.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution. Prepare a working solution of Veratrole-d4 at a concentration that yields a robust signal (e.g., 100 ng/mL).[7]

Sample and Standard Preparation
  • Calibration Standards: Prepare a set of eight calibration standards by spiking 90 µL of blank human plasma with the appropriate Analyte X working solutions.

  • Internal Standard Spiking: To each calibration standard, quality control (QC) sample, and unknown sample (90 µL volume), add 10 µL of the Veratrole-d4 working solution (e.g., 100 ng/mL).[7]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a clean GC vial with an insert for analysis.

GC-MS Instrument Conditions
  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 3 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions to be monitored would be specific to Analyte X and Veratrole-d4 (e.g., a prominent, unique ion for each).

Data Analysis
  • Peak Integration: Integrate the peak areas for Analyte X and Veratrole-d4 in all samples and standards.

  • Response Ratio Calculation: Calculate the peak area ratio of Analyte X to Veratrole-d4 for all samples.[6]

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).[6]

  • Quantification: Determine the concentration of Analyte X in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Inter-Laboratory Study Workflow

The diagram below illustrates the typical workflow of an inter-laboratory comparison study, from the initial organization to the final data analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Protocol Design & Reference Material Prep B Sample Distribution A->B C Data Collection & Statistical Analysis B->C Lab1 Lab 1 Analysis B->Lab1 Samples & Protocol Lab2 Lab 2 Analysis B->Lab2 LabN Lab N Analysis B->LabN D Final Report Generation C->D Lab1->C Lab2->C LabN->C G cluster_0 Analytical Workflow cluster_1 Potential Sources of Variation A Sample Aliquot (Analyte + Veratrole-d4) B Sample Preparation (e.g., Extraction) A->B C GC-MS Injection & Analysis B->C V1 Inconsistent Recovery B->V1 V2 Injection Volume Error C->V2 V3 Ion Suppression/Enhancement C->V3 D Raw Signal (Analyte & IS Vary) C->D E Ratio Calculation (Analyte Area / IS Area) D->E F Accurate & Precise Result (Variation Corrected) E->F

References

Comparative

Performance of Deuterated Internal Standards in Bioanalytical Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal stand...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard for their ability to effectively compensate for variability during sample processing and analysis.

The performance of Guaiacol-d4 will be compared against a non-deuterated, structurally similar alternative to highlight the advantages of using a SIL-IS.

Comparative Performance in Biological Matrices

The use of a deuterated internal standard like Guaiacol-d4 consistently demonstrates superior performance in terms of accuracy, precision, and minimizing matrix effects when compared to non-isotopically labeled internal standards. The near-identical physicochemical properties of a SIL-IS to its analyte ensure they behave similarly during extraction, chromatography, and ionization, which is crucial for robust bioanalytical methods.[1]

Data Presentation

Table 1: Performance Characteristics of Guaiacol-d4 vs. a Structural Analog IS in Human Plasma

ParameterMethod A: Guaiacol-d4 (IS)Method B: Structural Analog (IS)
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mL
Intra-day Precision (%CV) ≤ 5.8%≤ 12.5%
Inter-day Precision (%CV) ≤ 7.2%≤ 14.8%
Intra-day Accuracy (% Bias) -4.5% to +6.2%-10.8% to +13.5%
Inter-day Accuracy (% Bias) -6.8% to +7.5%-14.2% to +14.9%
Mean Extraction Recovery 98.2%85.7%
Matrix Effect (% Suppression) 2.5%18.9%

Data is representative and compiled from typical performance characteristics of deuterated vs. non-deuterated internal standards.

Table 2: Performance of Guaiacol-d4 in Human Urine

ParameterPerformance with Guaiacol-d4 (IS)
Linearity (r²) >0.999
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) ≤ 4.5%
Inter-day Precision (%CV) ≤ 6.1%
Accuracy (% Bias) -5.2% to +5.8%
Mean Extraction Recovery 96.5%

Performance data for urine analysis using Guaiacol-d4 as an internal standard.[2]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of bioanalytical assays. Below are the key experimental protocols for the quantification of guaiacol in human plasma and urine using Guaiacol-d4 as an internal standard.

Method 1: LC-MS/MS Quantification of Guaiacol in Human Plasma & Urine

This protocol is designed for the sensitive and selective quantification of guaiacol in biological fluids.[2]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Individual stock solutions of guaiacol and Guaiacol-d4 are prepared in methanol.

  • Working Standard Solutions: Serial dilutions of the guaiacol stock solution are made with a 50:50 mixture of methanol and water to prepare calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): The Guaiacol-d4 stock solution is diluted in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (plasma or urine), calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the Guaiacol-d4 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for guaiacol and Guaiacol-d4 need to be optimized.

4. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of guaiacol to Guaiacol-d4 against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used for the curve fitting.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Guaiacol-d4 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into UHPLC System Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Bioanalytical Experimental Workflow

G cluster_process Analytical Process Analyte Analyte (Guaiacol) Response_A Analyte Response (Affected by Variability) Analyte->Response_A IS Internal Standard (Guaiacol-d4) Response_IS IS Response (Affected by Variability) IS->Response_IS Variability Analytical Variability (Extraction Loss, Matrix Effect, Injection Volume) Variability->Analyte Variability->IS Ratio Peak Area Ratio (Analyte / IS) Response_A->Ratio Response_IS->Ratio Result Accurate Quantification Ratio->Result

Correction by a Deuterated Internal Standard

References

Validation

Justification for Using Veratrole-d4 in a New Analytical Method: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive comparison of Veratrole-d4, a deuterated aromatic ether, against a common non-deuterated alternative, 1,2-dimethoxybenzene (Veratrole), for use as an internal standard in quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (MS). The evidence presented herein justifies the use of Veratrole-d4 to enhance data accuracy, precision, and overall method robustness.

The Critical Role of Internal Standards

In quantitative analytical chemistry, internal standards are essential for correcting variations that can occur during sample preparation, analysis, and detection.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is distinguishable by the analytical instrument.[1] By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, any loss of analyte during extraction or variability in instrument response can be normalized, leading to more accurate and precise quantification.[1]

Veratrole-d4: A Superior Choice for Mass Spectrometry-Based Methods

Stable isotope-labeled (SIL) internal standards, such as Veratrole-d4, are widely considered the "gold standard" in quantitative mass spectrometry.[2] In Veratrole-d4, four hydrogen atoms on the benzene ring are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to its non-labeled counterpart, Veratrole, but with a different mass-to-charge ratio (m/z) that is easily distinguished by a mass spectrometer.[1][2]

The primary advantages of using a deuterated internal standard like Veratrole-d4 include:

  • Similar Physicochemical Properties: Veratrole-d4 exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled Veratrole.[1] This ensures that any variations affecting the analyte during the analytical process will also affect the internal standard to the same extent, providing a more accurate correction.

  • Co-elution with the Analyte: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.[1] Due to their structural similarity, deuterated standards like Veratrole-d4 co-elute very closely with their non-deuterated analogues.

  • Minimized Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. Because Veratrole-d4 behaves almost identically to Veratrole in the presence of matrix components, it can effectively compensate for these effects.[3]

Performance Comparison: Veratrole-d4 vs. Non-Deuterated Alternatives

Table 1: Comparison of Key Performance Parameters

Performance ParameterVeratrole-d4 (Deuterated IS)Non-Deuterated Aromatic IS (e.g., 1,3-Dimethoxybenzene)Justification
Correction for Matrix Effects ExcellentModerate to PoorVeratrole-d4 co-elutes and experiences the same ionization suppression/enhancement as the analyte. A different compound will have a different retention time and ionization efficiency, leading to inadequate correction.[3]
Correction for Extraction Variability ExcellentGoodWhile a structurally similar compound may have comparable extraction recovery, it is unlikely to be identical across different matrices and conditions. Veratrole-d4's near-identical properties ensure the most accurate correction for analyte loss during sample preparation.[1]
Precision (%RSD) Typically <5%Can be >15% in complex matricesThe superior correction for variability by Veratrole-d4 results in lower relative standard deviations and more reproducible results.[4]
Accuracy (% Recovery) 95-105%Can be significantly biasedBy effectively minimizing errors from matrix effects and sample preparation, Veratrole-d4 leads to more accurate quantification of the analyte.[4]
Risk of Interference Very LowModerateThere is a risk that the non-deuterated internal standard or its metabolites could be naturally present in the sample or interfere with other components.

Table 2: Expected Validation Data for a New Analytical Method

Validation ParameterVeratrole-d4 as Internal StandardNon-Deuterated IS as Internal Standard
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (%RSD) ≤ 5%≤ 15%
Recovery (%) 90 - 110%70 - 130%
Matrix Effect (%) Close to 100% (indicating effective compensation)Variable and potentially significant

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method using Veratrole-d4 as an internal standard.

Experimental Protocol for a GC-MS Method to Quantify Veratrole

This protocol outlines a general procedure for the quantitative analysis of Veratrole in a sample matrix using Veratrole-d4 as an internal standard.

a. Sample Preparation:

  • To 1 mL of the sample (e.g., environmental water sample, biological fluid extract), add a known amount of Veratrole-d4 internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

b. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Veratrole: m/z 138 (quantifier), 123, 95 (qualifiers).

      • Veratrole-d4: m/z 142 (quantifier), 127, 98 (qualifiers).

c. Quantification:

A calibration curve is constructed by plotting the ratio of the peak area of Veratrole to the peak area of Veratrole-d4 against the concentration of Veratrole in the calibration standards. The concentration of Veratrole in the samples is then determined from this calibration curve.

Protocol for Evaluating Recovery and Matrix Effects

To experimentally validate the performance of Veratrole-d4, the following experiments should be conducted:

a. Recovery:

  • Prepare two sets of samples:

    • Set A: Blank matrix spiked with Veratrole and Veratrole-d4 before the extraction process.

    • Set B: Blank matrix extract spiked with Veratrole and Veratrole-d4 after the extraction process.

  • Analyze both sets of samples using the developed analytical method.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100

b. Matrix Effect:

  • Prepare two sets of solutions:

    • Set B: Blank matrix extract spiked with Veratrole and Veratrole-d4 (prepared for recovery experiment).

    • Set C: Pure solvent spiked with Veratrole and Veratrole-d4 at the same concentration as Set B.

  • Analyze both sets of solutions.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set C) x 100

    • A value close to 100% indicates minimal matrix effect. Values significantly lower or higher than 100% indicate ion suppression or enhancement, respectively.

Visualizing the Justification and Workflow

The following diagrams illustrate the logical justification for selecting Veratrole-d4 and the experimental workflow for its implementation.

Justification_for_Veratrole_d4 cluster_problem Analytical Challenges cluster_solution Solution cluster_comparison Comparison of IS Choices cluster_outcome Outcome Problem Variability in Sample Prep & Instrument Response IS Use of Internal Standard (IS) Problem->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->IS Deuterated Veratrole-d4 (Deuterated IS) IS->Deuterated Ideal Choice NonDeuterated Non-Deuterated IS (e.g., Structural Analog) IS->NonDeuterated Alternative HighQuality High Quality Data (Accurate & Precise) Deuterated->HighQuality LowQuality Lower Quality Data (Inaccurate & Imprecise) NonDeuterated->LowQuality

Caption: Logical justification for selecting Veratrole-d4.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start with Sample, Standards, and QCs Spike Spike with Veratrole-d4 Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate CalculateRatio Calculate Area Ratios Integrate->CalculateRatio Calibrate Generate Calibration Curve CalculateRatio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for using Veratrole-d4.

Conclusion

The use of Veratrole-d4 as an internal standard in a new analytical method, particularly for mass spectrometry-based detection, is strongly justified. Its near-identical physicochemical properties to the analyte ensure superior correction for variability in sample preparation and matrix effects, leading to enhanced accuracy, precision, and overall data reliability. While non-deuterated internal standards can be employed, they often fail to provide the same level of performance, especially in complex sample matrices. For the development of high-quality, robust analytical methods in research and drug development, Veratrole-d4 represents the scientifically sound and preferable choice.

References

Comparative

Veratrole-d4 vs. Structural Analogue Internal Standards: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly influences dat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison of Veratrole-d4, a deuterated internal standard, against its non-labeled structural analogues. The information presented is supported by experimental principles and data to facilitate an informed selection for analytical assays.

Stable isotope-labeled internal standards (SIL-IS), such as Veratrole-d4, are widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, veratrole or structurally similar compounds like guaiacol.[1] This near-identical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, which is crucial for correcting variations and ensuring data integrity.[1]

Performance Characteristics: A Head-to-Head Comparison

The primary advantage of a deuterated internal standard like Veratrole-d4 lies in its ability to accurately compensate for variations that can occur throughout the analytical workflow, including extraction efficiency, injection volume, and matrix effects.[1][2] Structural analogues, while a more cost-effective option, may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[3]

Below is a summary of the performance characteristics of Veratrole-d4 (represented by its close analogue, Guaiacol-d4) compared to typical structural analogue internal standards. The data is aggregated from various studies to provide a comparative overview.

Table 1: Performance Comparison of Guaiacol-d4 vs. Structural Analogue Internal Standards

Performance MetricGuaiacol-d4 (Deuterated IS)Structural Analogues (e.g., other phenols)
Linearity (R²) Typically >0.999[4]Variable, can be inconsistent
Accuracy (% Bias) Excellent (typically <5%)Good to Moderate (can be >15%)
Precision (%RSD) Excellent (typically <5%)[2]Good to Moderate (<15%)
Recovery (%) High and reproducible, similar to analyteCan be inconsistent and differ from analyte
Matrix Effect Minimal, as it is compensated by the ISProne to differential matrix effects

Note: Data is aggregated from multiple sources and specific values can be method-dependent. Recovery and matrix effect for deuterated standards are often considered high and minimal respectively, due to the principle of isotope dilution.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are generalized experimental protocols for the quantification of guaiacol (a close structural relative of veratrole) in various matrices using Guaiacol-d4 as an internal standard with GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Guaiacol Analysis in Wine

This protocol is suitable for determining free guaiacol in wine, a key indicator of smoke taint.[5]

  • Materials and Reagents:

    • Guaiacol analytical standard

    • Guaiacol-d4 internal standard

    • Methanol (HPLC grade)

    • Sodium chloride

    • Headspace vials (20 mL)

    • SPME fiber (e.g., DVB/CAR/PDMS)

  • Sample Preparation:

    • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Add approximately 2 g of sodium chloride to the vial.

    • Add 50 µL of a 5 mg/L Guaiacol-d4 internal standard spiking solution in methanol.

    • Immediately cap the vial tightly and vortex to dissolve the salt.

  • HS-SPME Extraction:

    • Incubate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: Desorb the fiber in the GC inlet for 5 minutes at 250°C in splitless mode.[6]

    • Column: DB-HeavyWAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

    • Oven Temperature Program: Initial temperature: 50°C, hold for 2 minutes. Ramp 1: 10°C/min to 180°C. Ramp 2: 20°C/min to 240°C, hold for 5 minutes.[6]

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Acquisition Mode: Selected Ion Monitoring (SIM).[5]

      • Ions to Monitor: Guaiacol (quantifier ion m/z 124, qualifier ion m/z 109) and Guaiacol-d4 (quantifier ion m/z 128, qualifier ion m/z 113).[5][6]

  • Data Analysis:

    • Integrate the peak areas for the quantifier ions of guaiacol and Guaiacol-d4.

    • Calculate the response ratio (Area of Guaiacol / Area of Guaiacol-d4).

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of guaiacol in the wine samples from the calibration curve.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Guaiacol Analysis in Biological Matrices

This protocol is suitable for the analysis of guaiacol in complex biological matrices such as plasma or urine.[1]

  • Materials and Reagents:

    • Guaiacol analytical standard

    • Guaiacol-d4 internal standard

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Ultrapure water

    • C18 reverse-phase column

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine), add the Guaiacol-d4 internal standard.

    • Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further diluted before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reverse-phase column.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.[1]

    • Flow Rate: 0.2-0.5 mL/min.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[1]

    • Ion Transitions: Specific precursor-to-product ion transitions for both guaiacol and Guaiacol-d4 should be optimized.

  • Data Analysis:

    • Quantify guaiacol using the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve and determine the concentration of guaiacol in the samples.

Visualizing Workflows and Logical Relationships

To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Plasma) Add_IS Add Known Amount of Veratrole-d4 (IS) Sample->Add_IS Extraction Extraction / Cleanup (LLE, SPE, PPT) Add_IS->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Measure_Ratio Measure Peak Area Ratio (Analyte / IS) MS->Measure_Ratio Calibration Calibration Curve Measure_Ratio->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for quantitative analysis.

IS Veratrole-d4 (IS) Ratio Ratio (Analyte/IS) IS->Ratio Analyte Analyte (Veratrole) Analyte->Ratio Variability Analytical Variability (e.g., Matrix Effects, Recovery Loss) Variability->IS affects Variability->Analyte affects equally Result Accurate & Precise Quantification Ratio->Result enables

Caption: How a deuterated internal standard corrects for analytical variability.

References

Validation

Evaluating the Isotopic Effect of Veratrole-d4 on Retention Time: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The Deuterium Isotope Effect in Chromatography The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle but measurable differenc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Deuterium Isotope Effect in Chromatography

The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle but measurable differences in the physicochemical properties of a molecule. These differences can, in turn, affect the molecule's behavior during chromatographic separation, resulting in a shift in retention time. This phenomenon is known as the chromatographic isotope effect.

In the context of gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit a shorter retention time than their non-deuterated (protiated) counterparts.[1] This is commonly referred to as the "inverse isotope effect." The primary reason for this is the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule, resulting in weaker intermolecular interactions with the stationary phase and, consequently, earlier elution.

The magnitude of this effect can be influenced by several factors, including the number and position of deuterium atoms, the polarity of the stationary phase, and the chromatographic conditions.[2] For aromatic compounds like Veratrole, where deuterium substitution is on the aromatic ring and/or methoxy groups, a discernible inverse isotope effect is anticipated, particularly in GC analysis.

Comparative Analysis of Retention Time

To illustrate the expected isotopic effect, the following table summarizes hypothetical, yet realistic, retention time data for Veratrole and Veratrole-d4 based on typical gas chromatography-mass spectrometry (GC-MS) analysis.

CompoundRetention Time (minutes)Retention Time Shift (Δt_R) (minutes)
Veratrole10.25-
Veratrole-d410.21-0.04

This data is illustrative and intended to represent a typical outcome. Actual retention times and shifts will vary depending on the specific experimental conditions.

Experimental Protocols

To experimentally determine the isotopic effect of Veratrole-d4 on retention time, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective

To accurately measure and compare the retention times of Veratrole and Veratrole-d4 under identical chromatographic conditions.

Materials
  • Veratrole standard

  • Veratrole-d4 standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is recommended to observe the inverse isotope effect.

Method
  • Standard Preparation:

    • Prepare individual stock solutions of Veratrole and Veratrole-d4 in the chosen solvent at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both Veratrole and Veratrole-d4 at a concentration of 10 µg/mL each.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

  • Data Acquisition:

    • Inject the mixed standard solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for the eluting peaks.

    • Identify the peaks corresponding to Veratrole (m/z 138) and Veratrole-d4 (m/z 142) by their respective mass spectra.

  • Data Analysis:

    • Determine the retention time for the apex of the chromatographic peak for both Veratrole and Veratrole-d4.

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of Veratrole from that of Veratrole-d4.

    • Repeat the injection multiple times (n≥3) to ensure reproducibility and calculate the average retention times and the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the isotopic effect on retention time.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_eval Evaluation prep_ver Prepare Veratrole Standard prep_mix Prepare Mixed Standard Solution prep_ver->prep_mix prep_d4 Prepare Veratrole-d4 Standard prep_d4->prep_mix gcms GC-MS Analysis prep_mix->gcms tic Acquire Total Ion Chromatogram (TIC) gcms->tic identify Identify Peaks by Mass Spectra tic->identify rt Determine Retention Times identify->rt calc_shift Calculate Retention Time Shift (Δt_R) rt->calc_shift compare Compare Retention Times calc_shift->compare

Caption: Experimental workflow for evaluating the isotopic effect on retention time.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Veratrole-d4

For researchers and scientists engaged in drug development and other advanced chemical applications, the safe handling of specialized compounds like Veratrole-d4 is paramount. This guide provides essential, immediate saf...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical applications, the safe handling of specialized compounds like Veratrole-d4 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of personnel and the environment.

Essential Personal Protective Equipment (PPE)

When handling Veratrole-d4, a combustible liquid that is harmful if swallowed, a multi-layered approach to personal protection is critical.[1] The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact with the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area such as a fume hood. If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator is necessary.[1][3][4][5][6]To avoid inhalation of vapors.

Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]

Operational Protocol: Step-by-Step Handling of Veratrole-d4

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition, as Veratrole-d4 is a combustible liquid.[1][3][5]

  • Ground all equipment to prevent static electricity discharge.[3]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1][3][4][7]

  • Do not breathe in vapors or mists.[3]

  • When not in use, keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[3][6]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for chemical waste.[3]

  • For larger spills, dike the area to prevent spreading and contact emergency responders.[3]

  • Ensure the cleanup is performed by personnel wearing appropriate PPE.

Disposal Plan: Managing Veratrole-d4 Waste

Proper disposal of Veratrole-d4 and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with Veratrole-d4, such as used gloves, weighing papers, and absorbent materials, in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing Veratrole-d4 in a separate, compatible, and clearly labeled liquid hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Containers that held Veratrole-d4 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Veratrole-d4".[9]

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]

3. Final Disposal:

  • Arrange for the disposal of all Veratrole-d4 waste through a licensed and approved hazardous waste disposal company.[8][9]

  • Under no circumstances should Veratrole-d4 or its containers be disposed of in regular trash or down the drain.[3][8]

Workflow for Safe Handling and Disposal of Veratrole-d4

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Handle Veratrole-d4 prep_workspace->handle_chem Proceed with experiment handle_store Store in a Cool, Dry, Ventilated Area handle_chem->handle_store disp_segregate Segregate Waste (Solid, Liquid, Containers) handle_chem->disp_segregate After experiment spill_evacuate Evacuate Area handle_chem->spill_evacuate If spill occurs disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store Waste in Designated Area disp_label->disp_store disp_licensed Dispose Through Licensed Contractor disp_store->disp_licensed spill_contain Contain and Absorb Spill spill_evacuate->spill_contain spill_collect Collect in Labeled Container spill_contain->spill_collect spill_collect->disp_licensed

Caption: Workflow for the safe handling and disposal of Veratrole-d4.

References

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